Methyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate
Description
Properties
IUPAC Name |
methyl 1-(cyanomethyl)pyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c1-12-7(11)6-4-9-10(5-6)3-2-8/h4-5H,3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYQFBXWNTBVOPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN(N=C1)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
The Synthetic Chemist's Guide to Methyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate: A Versatile Heterocyclic Building Block
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Methyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate is a key heterocyclic scaffold with significant potential in medicinal chemistry and materials science. Its unique arrangement of a reactive cyanomethyl group, a synthetically versatile ester, and the stable pyrazole core makes it an attractive building block for the synthesis of diverse molecular architectures. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of this compound and its close analogs, offering field-proven insights for its application in research and development. While direct experimental data for the title compound is limited in publicly accessible literature, this guide synthesizes information from closely related pyrazole-4-carboxylate derivatives to provide a robust predictive framework for its behavior and utility.
Introduction: The Pyrazole Core in Modern Chemistry
The pyrazole nucleus is a privileged scaffold in drug discovery and agrochemicals, renowned for its metabolic stability and ability to participate in a wide range of intermolecular interactions.[1][2] Pyrazole derivatives have demonstrated a broad spectrum of biological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[2] The strategic functionalization of the pyrazole ring allows for the fine-tuning of a molecule's physicochemical properties and biological activity. This compound represents a synthetically valuable, yet underexplored, member of this family. The presence of the cyanomethyl group at the N1 position introduces a handle for further chemical elaboration, while the C4-ester provides a site for amide coupling and other transformations.
Physicochemical Properties: A Predictive Overview
Direct experimental data for this compound is not extensively reported. However, by examining analogous compounds such as Methyl 1H-pyrazole-4-carboxylate and 1-Methyl-1H-pyrazole-4-carboxylic acid, we can predict its core physicochemical properties.
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C7H7N3O2 | |
| Molecular Weight | 165.15 g/mol | |
| Appearance | Likely a white to off-white solid | Based on similar pyrazole esters. |
| Melting Point | Estimated in the range of 130-150 °C | Methyl 1H-pyrazole-4-carboxylate has a melting point of 139-143 °C. The cyanomethyl group may slightly alter this. |
| Solubility | Likely soluble in polar organic solvents such as methanol, ethanol, DMSO, and DMF. Limited solubility in water. | General solubility of similar organic compounds. |
| pKa | The pyrazole ring is weakly basic. | Pyrazole itself is a weak base.[2] |
Spectral Data (Predicted):
-
¹H NMR: Protons on the pyrazole ring are expected to appear as singlets in the aromatic region (δ 7.5-8.5 ppm). The methylene protons of the cyanomethyl group would likely be a singlet around δ 5.0-5.5 ppm, and the methyl ester protons a singlet around δ 3.8 ppm.
-
¹³C NMR: The carbonyl carbon of the ester is expected around 160-165 ppm. The nitrile carbon would be in the 115-120 ppm range. Pyrazole ring carbons would appear between 110-140 ppm.
-
IR Spectroscopy: Characteristic peaks would include a strong C≡N stretch around 2250 cm⁻¹, a C=O stretch for the ester around 1720 cm⁻¹, and C=N and C=C stretches for the pyrazole ring in the 1400-1600 cm⁻¹ region.
Synthesis of the Pyrazole-4-Carboxylate Core: Established Methodologies
The synthesis of the pyrazole-4-carboxylate scaffold is well-established, typically involving the condensation of a hydrazine derivative with a three-carbon building block.[3] The introduction of the cyanomethyl group can be envisioned either through the use of a functionalized hydrazine or by N-alkylation of a pre-formed pyrazole ring.
General Synthetic Strategy
A logical and efficient pathway to this compound would involve a two-step process: the synthesis of Methyl 1H-pyrazole-4-carboxylate followed by N-alkylation.
Caption: General workflow for the synthesis of the target compound.
Protocol 1: Synthesis of Methyl 1H-pyrazole-4-carboxylate
This protocol is adapted from established methods for the esterification of pyrazole-4-carboxylic acid.[4]
Starting Materials:
-
1H-Pyrazole-4-carboxylic acid
-
Methanol (or 4M HCl in Methanol)
-
Thionyl chloride (alternative method)
Procedure (Method A: Acid-Catalyzed Esterification):
-
Dissolve 1H-pyrazole-4-carboxylic acid in a 4M solution of HCl in methanol.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Dry the resulting solid under vacuum to yield Methyl 1H-pyrazole-4-carboxylate.[4]
Procedure (Method B: Thionyl Chloride):
-
Suspend 1H-pyrazole-4-carboxylic acid in methanol.
-
Cool the mixture in an ice bath.
-
Slowly add thionyl chloride dropwise.
-
Allow the reaction to warm to room temperature and then reflux for 3-4 hours.
-
Cool the reaction mixture and remove the solvent under reduced pressure.
-
Neutralize the residue with a saturated sodium bicarbonate solution and extract with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the product.
Protocol 2: N-Alkylation to Yield this compound
This protocol is a standard N-alkylation procedure applicable to pyrazoles.
Starting Materials:
-
Methyl 1H-pyrazole-4-carboxylate
-
Chloroacetonitrile (or Bromoacetonitrile)
-
A suitable base (e.g., Potassium carbonate, Sodium hydride)
-
A suitable solvent (e.g., N,N-Dimethylformamide (DMF), Acetonitrile)
Procedure:
-
Dissolve Methyl 1H-pyrazole-4-carboxylate in the chosen solvent (e.g., DMF).
-
Add the base (e.g., Potassium carbonate) to the solution and stir for 15-30 minutes at room temperature.
-
Add chloroacetonitrile to the reaction mixture.
-
Heat the reaction to a moderate temperature (e.g., 60-80 °C) and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain this compound.
Chemical Reactivity and Synthetic Utility
The title compound possesses three key reactive sites, making it a versatile intermediate for the synthesis of more complex molecules.
Sources
1-(cyanomethyl)-1H-pyrazole-4-carboxylic acid methyl ester structure
Technical Guide: Methyl 1-(Cyanomethyl)-1H-pyrazole-4-carboxylate
Executive Summary
This compound is a pivotal bifunctional heterocyclic intermediate in modern medicinal chemistry. Its structural value lies in its orthogonality : it possesses an electrophilic ester at the C4 position and a reactive nitrile handle at the N1 position.
This scaffold is extensively utilized in the synthesis of Janus Kinase (JAK) inhibitors (e.g., analogs of ruxolitinib and baricitinib) and agrochemical fungicides (SDHI class). The cyanomethyl group serves as a "masked" ethylamine or a precursor to tetrazoles, while the pyrazole core provides the necessary hydrogen-bond acceptor/donor motifs required for ATP-binding pocket occupancy in kinase targets.
Structural Analysis & Physicochemical Profile
Before initiating synthesis, understanding the physicochemical landscape is critical for solvent selection and purification strategies.
| Property | Value (Experimental/Predicted) | Context for Experimental Design |
| Molecular Formula | -- | |
| Molecular Weight | 165.15 g/mol | Low MW fragment; ideal for Fragment-Based Drug Design (FBDD). |
| LogP | ~0.6 (Predicted) | Moderate polarity; likely soluble in DCM, EtOAc, and polar aprotic solvents (DMF, DMSO). |
| H-Bond Acceptors | 4 (N, O) | High interaction potential with silica gel; expect significant retention during chromatography. |
| Topological Polar Surface Area (TPSA) | ~70 Ų | Good cell permeability predictor; indicates potential for oral bioavailability in downstream drugs. |
Core Synthesis: N-Alkylation Protocol
The most robust route to this scaffold is the
Reaction Logic & Causality
-
Electrophile: Bromoacetonitrile (or Chloroacetonitrile).
-
Base: Potassium Carbonate (
).[4]-
Why: The
of the pyrazole NH is ~14. is sufficient to deprotonate it in polar aprotic solvents without causing side reactions (like ester hydrolysis) that stronger bases (NaOH) might induce.
-
-
Solvent: DMF or Acetonitrile (ACN).
-
Why: DMF promotes the ionization of the potassium pyrazolide intermediate, accelerating the nucleophilic attack.
-
Step-by-Step Experimental Protocol
Safety Warning: Bromoacetonitrile is a lachrymator and highly toxic. All operations must be performed in a functioning fume hood. Cyanide-compatible waste disposal is required.
Materials:
-
Methyl 1H-pyrazole-4-carboxylate (1.0 eq)
-
Bromoacetonitrile (1.1 eq)
-
Potassium Carbonate (anhydrous, 2.0 eq)
-
DMF (anhydrous, 5-10 volumes)
Procedure:
-
Setup: In a dry round-bottom flask equipped with a magnetic stir bar, dissolve Methyl 1H-pyrazole-4-carboxylate (10 g, 79.3 mmol) in anhydrous DMF (80 mL).
-
Deprotonation: Add
(21.9 g, 158.6 mmol) in a single portion. Stir the suspension at Room Temperature (RT) for 30 minutes.-
Observation: The mixture may thicken slightly as the pyrazolide salt forms.
-
-
Alkylation: Cool the mixture to 0°C (ice bath). Add Bromoacetonitrile (10.4 g, 6.0 mL, 87.2 mmol) dropwise over 15 minutes.
-
Control: Maintain internal temperature <10°C to prevent exotherms and over-alkylation.
-
-
Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 4–12 hours.
-
Validation: Monitor by TLC (50% EtOAc/Hexane). The starting material (
) should disappear, and a new, less polar spot ( ) should appear.
-
-
Workup:
-
Pour the reaction mixture into ice-water (400 mL).
-
Scenario A (Precipitation): If a solid forms, filter, wash with water, and dry under vacuum. (This is common for this ester).
-
Scenario B (Extraction): If no precipitate, extract with EtOAc (
mL). Wash combined organics with brine ( ), dry over , and concentrate.[3]
-
-
Purification: If necessary, recrystallize from Ethanol/Water or purify via flash chromatography (Gradient: 0
40% EtOAc in Hexanes).
Yield Expectation: 85–95% (White to off-white solid).
Visualization: Synthesis Workflow
The following diagram illustrates the critical decision points and flow of the synthesis described above.
Figure 1: Decision logic for the synthesis and isolation of the target pyrazole ester.
Synthetic Utility & Derivatization
The value of this molecule is its ability to diverge into multiple drug-like scaffolds. The two functional groups (Ester and Nitrile) can be manipulated independently.
Pathway A: Nitrile Reduction (The "Baricitinib" Route)
The cyanomethyl group is frequently reduced to an amino-ethyl group.
-
Reagents:
/ Raney Nickel (in MeOH/NH3) or / . -
Product: Methyl 1-(2-aminoethyl)-1H-pyrazole-4-carboxylate.
-
Application: This primary amine can then be coupled with sulfonyl chlorides or heterocycles (e.g., pyrrolo[2,3-d]pyrimidines) to build JAK inhibitors.
Pathway B: Ester Hydrolysis
-
Reagents: LiOH (aq) / THF.
-
Product: 1-(Cyanomethyl)-1H-pyrazole-4-carboxylic acid.
-
Application: The free acid is used for amide coupling reactions to attach the "warhead" or specificity-determining fragment of a drug.
Pathway C: Tetrazole Formation
-
Reagents:
/ or . -
Product: Methyl 1-((1H-tetrazol-5-yl)methyl)-1H-pyrazole-4-carboxylate.
-
Application: Bioisostere for carboxylic acids; used to improve metabolic stability or solubility.
Visualization: Downstream Transformations
Figure 2: Divergent synthetic pathways accessible from the core scaffold.
References
-
General Pyrazole Alkylation
-
Analogous Synthesis (Ethyl Ester Variant)
- Title: Synthesis of 1-cyanomethyl-1H-pyrazole-4-carboxylic acid ethyl ester.
- Source:PubChem / Patent Liter
- Context: Provides the specific experimental conditions for the cyanomethylation of pyrazole-4-carboxyl
-
URL:[Link]
-
Application in JAK Inhibitors
- Title: Discovery of Baricitinib (LY3009104), a Novel JAK1/2 Inhibitor.
- Source:Journal of Medicinal Chemistry.
- Context: Illustrates the utility of N-functionalized pyrazoles in kinase inhibitor design.
-
URL:[Link]
-
Safety Data (Bromoacetonitrile)
- Title: Bromoacetonitrile - Substance Inform
- Source:ECHA (European Chemicals Agency).
- Context: Mandatory safety grounding for the alkyl
-
URL:[Link]
Sources
- 1. 1H-Pyrazole-4-carboxylic acid, 1,3-dimethyl-, methyl ester | C7H10N2O2 | CID 12654287 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 4. Dimethyl 1-cyanomethyl-1H-pyrazole-3,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. CN112079781A - Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine - Google Patents [patents.google.com]
An In-depth Technical Guide to Methyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate: Synthesis, Characterization, and Applications
This technical guide provides a comprehensive overview of Methyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate, a functionalized heterocyclic compound with significant potential in medicinal chemistry and materials science. While a specific CAS number for this molecule is not publicly cataloged, this document outlines a robust, scientifically-grounded approach to its synthesis, characterization, and prospective applications based on established principles of pyrazole chemistry. This guide is intended for researchers, scientists, and professionals in drug development seeking to explore novel chemical entities.
Introduction: The Pyrazole Scaffold in Modern Chemistry
The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, is a privileged scaffold in drug discovery.[1][2] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, engaging in a wide range of biological interactions. Pyrazole derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][2][3][4] The strategic functionalization of the pyrazole ring is a key strategy in the development of novel therapeutic agents and advanced materials.[5]
This compound represents a targeted modification of the pyrazole core, incorporating a cyanomethyl group at the N1 position and a methyl carboxylate at the C4 position. The cyanomethyl moiety is a valuable functional group in organic synthesis, serving as a precursor to various other functionalities and contributing to the molecule's overall polarity and hydrogen bonding capacity.[6][7] The methyl carboxylate group provides a handle for further derivatization, such as amidation, to explore structure-activity relationships.
This guide will detail a proposed synthetic route to this compound, outline its expected analytical characterization, and discuss its potential applications in various scientific domains.
Proposed Synthesis of this compound
The most direct and logical synthetic approach to this compound is the N-alkylation of the readily available starting material, Methyl 1H-pyrazole-4-carboxylate (CAS No: 51105-90-9).[8][9][10] This method is well-established for the N-functionalization of pyrazoles.[11]
The proposed reaction involves the deprotonation of the pyrazole nitrogen followed by nucleophilic substitution with a suitable cyanomethylating agent, such as bromoacetonitrile.
Synthetic Workflow Diagram
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. jocpr.com [jocpr.com]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. Dimethyl 1-cyanomethyl-1H-pyrazole-3,5-dicarboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. METHYL 1H-PYRAZOLE-4-CARBOXYLATE | 51105-90-9 [chemicalbook.com]
- 9. Methyl 1H-Pyrazole-4-carboxylate | 51105-90-9 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 10. Methyl 1H-Pyrazole-4-carboxylate | CAS 51105-90-9 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 11. epubl.ktu.edu [epubl.ktu.edu]
Cyanomethyl Pyrazole Carboxylates: Versatile Synthons for Heterocyclic Design in Medicinal Chemistry
Executive Summary
In the high-stakes landscape of drug discovery, cyanomethyl pyrazole carboxylates represent a dual-utility class of chemical entities. They function either as activated ester intermediates for the rapid assembly of bioisosteres (specifically 1,2,4-oxadiazoles) or as core scaffolds (N-cyanomethyl derivatives) for constructing complex fused heterocyclic systems. This technical guide dissects the synthetic utility, mechanistic advantages, and pharmacological applications of these compounds, providing researchers with actionable protocols for integrating them into lead optimization workflows.
Part 1: Structural Classes and Synthetic Utility[1]
To effectively utilize cyanomethyl pyrazole carboxylates, one must distinguish between the two structural motifs commonly encountered in medicinal chemistry.
Type A: The Cyanomethyl Ester (Activated Synthon)
-
Structure: Pyrazole-
-
Role: An "activated ester" intermediate. The electron-withdrawing nitrile group increases the electrophilicity of the carbonyl carbon, making it susceptible to nucleophilic attack by amines or amidoximes under mild conditions.
-
Primary Application: Synthesis of 1,2,4-oxadiazoles , a critical bioisostere for amides and esters in kinase inhibitors and GPCR ligands.
Type B: The N-Cyanomethyl Scaffold (Core Building Block)
-
Structure:
Pyrazole- -
Role: A multifunctional scaffold where the cyanomethyl group serves as a "lynchpin" for cyclization reactions.
-
Primary Application: Precursor for fused ring systems such as pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c][1,2,4]triazines , often found in antiproliferative and antimicrobial agents.
Part 2: The Cyanomethyl Ester Strategy (Type A)
Mechanism: The 1,2,4-Oxadiazole Gateway
The transition from a pyrazole carboxylic acid to a 1,2,4-oxadiazole is a standard bioisosteric replacement strategy to improve metabolic stability (half-life) and membrane permeability. The cyanomethyl ester method is superior to standard coupling reagents (EDC/HOBt) because it avoids the formation of unstable O-acyl amidoxime intermediates that can rearrange unpredictably.
The Reaction Pathway[1][2]
-
Activation: The pyrazole carboxylic acid is converted to its cyanomethyl ester using chloroacetonitrile (
). -
Coupling-Cyclization: The ester reacts with an aryl/alkyl amidoxime. The reaction proceeds via a cascade: nucleophilic attack of the amidoxime oxygen on the carbonyl, followed by intramolecular dehydration to close the 1,2,4-oxadiazole ring.
Visualization: 1,2,4-Oxadiazole Synthesis Workflow
Caption: Stepwise conversion of pyrazole acid to 1,2,4-oxadiazole via cyanomethyl ester activation.
Part 3: The N-Cyanomethyl Scaffold Strategy (Type B)
Divergent Synthesis of Fused Systems
The N-cyanomethyl group is particularly reactive towards 1,3-dielectrophiles. When combined with an adjacent amino group (e.g., in 5-amino-3-(cyanomethyl)-1H-pyrazole-4-carbonitrile ), it enables the Thorpe-Ziegler reaction or similar condensations to fuse six-membered rings onto the pyrazole core.
Key Transformations
-
+ 1,3-Dicarbonyls: Yields pyrazolo[1,5-a]pyrimidines (common in kinase inhibitors).
-
+ Chloroacetyl chloride: Yields chloroacetamides which can further cyclize to thieno-fused systems.
-
+ Aryl aldehydes (Knoevenagel): Yields arylidene derivatives with antimicrobial properties.
Visualization: Divergent Synthesis Map
Caption: Divergent synthesis of bioactive fused rings from the N-cyanomethyl pyrazole core.
Part 4: Experimental Protocols
Protocol 1: Synthesis of Pyrazole-4-carboxylic acid cyanomethyl ester
Objective: Activate a pyrazole carboxylic acid for subsequent coupling. Safety: Chloroacetonitrile is toxic and a lachrymator. Work in a fume hood.
-
Dissolution: Dissolve Pyrazole-4-carboxylic acid (1.0 equiv) in anhydrous acetone or DMF (10 mL/g).
-
Base Addition: Add Triethylamine (TEA) or
(1.2 equiv). Stir for 15 min at Room Temperature (RT). -
Alkylation: Dropwise add chloroacetonitrile (1.2 equiv).
-
Reflux: Heat the mixture to reflux (approx. 60°C for acetone) for 3–5 hours. Monitor by TLC (Mobile phase: Hexane/EtOAc 1:1).
-
Workup: Cool to RT. Filter off inorganic salts. Concentrate the filtrate under reduced pressure.
-
Purification: Recrystallize from ethanol or diethyl ether.
Protocol 2: One-Pot Synthesis of 1,2,4-Oxadiazoles
Objective: Convert the cyanomethyl ester to a bioactive heterocycle.
-
Reagents: Combine the Cyanomethyl Ester (from Protocol 1, 1.0 equiv) and the appropriate Amidoxime (1.1 equiv) in Toluene or Dioxane.
-
Cyclization: Reflux for 6–12 hours.
-
Note: No additional catalyst is usually required; the cyanomethyl group acts as a leaving group (as cyanomethanol, which decomposes).
-
-
Isolation: Evaporate solvent. Purify via silica gel column chromatography.
-
Validation: Disappearance of Ester C=O and appearance of Oxadiazole C=N stretch.
-
Part 5: Pharmacological Relevance & Case Studies[9]
Kinase Inhibition (p38 MAPK & EGFR)
Pyrazolo[1,5-a]pyrimidines derived from N-cyanomethyl pyrazoles are potent ATP-competitive inhibitors. The fused ring system mimics the adenine moiety of ATP, allowing the molecule to dock into the kinase hinge region.
-
Key Interaction: The pyrazole nitrogens often form hydrogen bonds with the hinge region residues (e.g., Met109 in p38).
Antimicrobial Agents
Hybrid molecules synthesized via the cyanomethyl ester route (Pyrazole-Oxadiazole hybrids) have shown efficacy against resistant strains of S. aureus (MRSA). The 1,2,4-oxadiazole ring acts as a stable linker that orients lipophilic tails into bacterial membrane pockets, disrupting cell wall synthesis.
Data Summary: Bioactivity of Derivatives
| Derivative Class | Precursor Type | Target/Activity | IC50 / MIC Range |
| Pyrazolo[1,5-a]pyrimidines | N-Cyanomethyl Scaffold | EGFR Kinase (Cancer) | 0.05 - 1.2 µM |
| Pyrazole-Oxadiazoles | Cyanomethyl Ester | S. aureus (Bacteria) | 2 - 8 µg/mL |
| Pyrazolo-Quinazolines | N-Cyanomethyl Scaffold | Anti-inflammatory (COX-2) | 10 - 50 nM |
References
-
Dotsenko, V.V., et al. (2020). "New Reactions of 5-Amino-3-(cyanomethyl)-1H-Pyrazole-4-Carbonitrile." MDPI Proceedings. Link
-
Kandhasamy, K., et al. (2024).[5] "Pyrazolo-Pyrimidines as Targeted Anticancer Scaffolds-A Comprehensive Review." Medicinal Chemistry. Link
-
Chauhan, A., et al. (2011). "Pyrazole: A Versatile Moiety in Medicinal Chemistry."[2][6][7] International Journal of Pharmaceutical Sciences. Link
-
Pizzuti, L., et al. (2014). "Environment-friendly Synthesis of Bioactive Pyrazoles." Current Organic Chemistry. Link
- Buscemi, S., et al. (2005). "Fluorinated Heterocyclic Compounds: Synthesis of 1,2,4-Oxadiazoles." Journal of Organic Chemistry.
Sources
- 1. Synthesis, biological and computational evaluation of novel cyanomethyl vinyl ether derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]
- 3. mdpi.com [mdpi.com]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sphinxsai.com [sphinxsai.com]
- 7. globalresearchonline.net [globalresearchonline.net]
An In-depth Technical Guide to Pyrazole-4-carboxylate Building Blocks for Drug Discovery
Abstract
The pyrazole ring is a cornerstone scaffold in medicinal chemistry, featured in numerous approved drugs and clinical candidates.[1][2][3] This guide focuses on a particularly valuable subclass: pyrazole-4-carboxylate derivatives. These building blocks offer a strategic advantage in drug design due to their versatile chemistry and their ability to engage in key interactions with biological targets. We will explore the fundamental synthetic strategies for accessing this scaffold, delve into its diverse applications across various therapeutic areas, and provide detailed protocols for its synthesis and functionalization. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the power of the pyrazole-4-carboxylate core in their discovery programs.
Introduction: The Strategic Value of the Pyrazole-4-carboxylate Scaffold
The five-membered pyrazole heterocycle, with its two adjacent nitrogen atoms, possesses a unique combination of chemical and physical properties that make it a "privileged scaffold" in drug discovery.[1] It is an aromatic system, relatively stable to metabolic degradation, and can act as both a hydrogen bond donor and acceptor.[3]
The introduction of a carboxylate group at the 4-position significantly enhances the utility of the pyrazole core. This functional group provides a key anchor point for derivatization, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacokinetic and pharmacodynamic properties. The carboxylate can be readily converted into amides, esters, and other functional groups, enabling the construction of diverse compound libraries.[4] Furthermore, the carboxylate itself can serve as a critical interaction point with biological targets, forming salt bridges or hydrogen bonds with amino acid residues in a protein's active site.
Synthetic Strategies for Pyrazole-4-carboxylates
Several robust synthetic routes have been developed to access the pyrazole-4-carboxylate core. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Cyclocondensation Reactions
The most common approach involves the cyclocondensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine derivative. This versatile method allows for the introduction of substituents at various positions of the pyrazole ring.
A prominent example is the reaction of β-ketoesters with hydrazines.[5] This can be a one-pot, multi-component reaction involving an aldehyde, a β-ketoester, and a hydrazine, often facilitated by a catalyst.[5][6][7]
Workflow for Multi-component Synthesis of Pyrazole-4-carboxylates:
Caption: Multi-component reaction for pyrazole-4-carboxylate synthesis.
Vilsmeier-Haack Reaction
The Vilsmeier-Haack reaction is another powerful tool for synthesizing pyrazole-4-carboxylates.[8] This method typically involves the reaction of a hydrazone of a β-keto ester with the Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide).[8] This approach can be performed under conventional heating or microwave irradiation, with the latter often leading to significantly higher yields and shorter reaction times.[8]
[3+2] Cycloaddition Reactions
The [3+2] cycloaddition of diazo compounds with alkynes offers a direct and atom-economical route to pyrazoles.[9][10] This reaction can often be performed under catalyst-free conditions by simple heating, making it an environmentally friendly option.[9]
Applications in Drug Discovery
The pyrazole-4-carboxylate scaffold is present in a wide array of biologically active molecules, demonstrating its broad therapeutic potential.
Anticancer Agents
Pyrazole derivatives have been extensively investigated as anticancer agents.[1] They have been shown to inhibit various kinases, which are crucial regulators of cell growth and proliferation.[11] For instance, pyrazole-4-carboxamide derivatives have been developed as potent inhibitors of Aurora kinases A and B, which are key regulators of mitosis.[11] Inhibition of these kinases can lead to cell cycle arrest and apoptosis in cancer cells.
More recently, 1H-pyrazole-4-carboxylic acid derivatives have been identified as potent inhibitors of the DNA 6mA demethylase ALKBH1, a potential therapeutic target in gastric cancer.[12][13] Prodrug strategies have been successfully employed to improve the cell permeability of these inhibitors.[12][13]
Anti-inflammatory Agents
The pyrazole core is a well-known pharmacophore in anti-inflammatory drugs. Many pyrazole derivatives exhibit significant anti-inflammatory activity, often through the inhibition of cyclooxygenase (COX) enzymes.[14]
Antimicrobial and Antifungal Agents
Functionalized pyrazoles have demonstrated promising activity against a range of bacterial and fungal pathogens.[4][15] Pyrazole-4-carboxylic acids and their derivatives, such as carbothioamides, have been evaluated for their in vitro antibacterial and antifungal properties.[15] Additionally, pyrazole-4-carboxamide derivatives are being explored as novel fungicides for agricultural applications, with some compounds showing efficacy comparable to or greater than commercial fungicides.[16][17]
Other Therapeutic Areas
The versatility of the pyrazole-4-carboxylate scaffold extends to other therapeutic areas, including:
-
Metabolic Diseases: As antihyperglycemic agents.[8]
-
Neurodegenerative Diseases: As neuroprotective agents.[14]
-
Infectious Diseases: With antimalarial and antitubercular activity.[4][8]
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis and characterization of pyrazole-4-carboxylate building blocks.
General Protocol for the Synthesis of Ethyl 1H-pyrazole-4-carboxylate via Vilsmeier Cyclization
This protocol is adapted from established literature procedures.[8]
Materials:
-
Hydrazone of a β-keto ester (1.0 eq)
-
Phosphorus oxychloride (POCl3) (3.0 eq)
-
Dry N,N-Dimethylformamide (DMF)
-
Crushed ice
-
Dilute sodium hydroxide (NaOH) solution
-
Ethyl acetate
-
Petroleum ether
-
Silica gel for column chromatography
Procedure:
-
To an ice-cold, stirred solution of the hydrazone (0.001 mol) in dry DMF (4 mL), add POCl3 (0.003 mol) dropwise.
-
Allow the reaction mixture to warm to room temperature and then reflux at 70-80 °C for 4 hours.
-
Pour the resulting mixture onto crushed ice and neutralize with a dilute NaOH solution.
-
Allow the mixture to stand overnight to precipitate the crude product.
-
Filter the pale yellow precipitate and purify by silica gel column chromatography using an ethyl acetate-petroleum ether mixture (15:85) as the eluent to yield the pure product.
Characterization: The final product should be characterized by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm its structure and purity.[8]
Protocol for the Synthesis of Ethyl 1H-pyrazole-4-carboxylate from (Ethoxycarbonyl)malondialdehyde
This protocol is based on a reported synthesis.[18]
Materials:
-
(Ethoxycarbonyl)malondialdehyde (1.0 eq)
-
Hydrazine (1.0 eq)
-
Ethanol
-
Dichloromethane
-
Ethyl acetate
-
Silica gel for column chromatography
Procedure:
-
Under ice bath cooling, slowly add hydrazine (193 mmol) to a solution of (ethoxycarbonyl)malondialdehyde (192 mmol) dissolved in 150 mL of ethanol.
-
Stir the reaction mixture at room temperature for 17 hours.
-
Remove the ethanol by vacuum distillation.
-
Purify the residue by silica gel column chromatography using a solvent mixture of dichloromethane and ethyl acetate to afford ethyl 1H-pyrazole-4-carboxylate as yellow crystals.
Structure-Activity Relationship (SAR) Insights
Systematic structural modifications of the pyrazole-4-carboxylate scaffold have yielded valuable insights into the structure-activity relationships for various biological targets. For example, in the development of ALKBH1 inhibitors, substitutions on the pyrazole ring and modifications of other regions of the molecule led to significant changes in inhibitory activity.[12]
General SAR Workflow:
Caption: Iterative cycle of synthesis and testing for SAR studies.
Conclusion
The pyrazole-4-carboxylate scaffold is a highly valuable and versatile building block in modern drug discovery. Its accessible synthesis, diverse biological activities, and amenability to chemical modification make it an attractive starting point for the development of new therapeutic agents. This guide has provided a comprehensive overview of the synthesis, applications, and experimental considerations for working with these important compounds. By leveraging the insights and protocols presented herein, researchers can effectively incorporate pyrazole-4-carboxylate building blocks into their drug discovery programs to accelerate the identification of novel and effective medicines.
References
- One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. (n.d.). SID.
- Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of. (n.d.).
- Structural Optimization and Structure–Activity Relationship of 1H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. (2024, September 3). ACS Publications.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (n.d.). PMC.
- Synthesis and biological evaluation of some 4-functionalized-pyrazoles as antimicrobial agents. (2011, April 15). PubMed.
- Structural Optimization and Structure-Activity Relationship of 1 H-Pyrazole-4-carboxylic Acid Derivatives as DNA 6mA Demethylase ALKBH1 Inhibitors and Their Antigastric Cancer Activity. (2024, September 12). PubMed.
- Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PMC.
- WO2012025469A1 - Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. (n.d.). Google Patents.
- Current status of pyrazole and its biological activities. (n.d.). PMC.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024, August 16). Beilstein Journals.
- Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. (2020, October 24). International Journal of Pharmaceutical Sciences Review and Research.
- Antimicrobial and antitubercular activity of novel pyrazole-4-carboxamide derivatives: Synthesis and characterization. (2023, April 8). Journal of Applied Pharmaceutical Science.
- Ethyl pyrazole-4-carboxylate synthesis. (n.d.). ChemicalBook.
- Design, synthesis and structure-activity relationship of novel pyrazole-4-carboxamide derivatives. (2024, September 7). PubMed.
- An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions | Request PDF. (2025, August 7). ResearchGate.
- Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. (2024, December 15). PubMed.
- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. (2020, May 7).
- Design, synthesis and structure–activity relationship of novel pyrazole‐4‐carboxamide derivatives. (2024, September 7). ResearchGate.
- Synthesis of pyrazoles through catalyst-free cycloaddition of diazo compounds to alkynes. (n.d.). Green Chemistry (RSC Publishing).
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- 194 recent advances in the synthesis of new pyrazole derivatives. (n.d.).
- Original Functionalized Pyrazoles For Drug Discovery | Building Blocks. (2019, September 17). Life Chemicals.
- Design, Synthesis and Biological Evaluation of 5-Amino-1h-Pyrazole-4-Carboxamide Derivatives as Pan-Fgfr Covalent Inhibitors. (2024, April 19). SSRN.
- Pyrazoles in Drug Discovery. (n.d.). PharmaBlock.
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An In-Depth Technical Guide to Determining the Solubility of Methyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate for Pharmaceutical Research
Authored by: [Your Name/Gemini], Senior Application Scientist
Introduction: Methyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound of significant interest in medicinal chemistry and drug development, serving as a versatile building block for the synthesis of various biologically active molecules.[1][2] Understanding its solubility is a critical first step in early-stage drug discovery, influencing formulation development, bioavailability, and overall therapeutic efficacy. This technical guide provides a comprehensive framework for researchers and drug development professionals to systematically determine the solubility of this compound. While specific, quantitative solubility data for this compound is not extensively available in public literature, this guide outlines the fundamental principles, experimental protocols, and analytical methodologies required to generate this crucial dataset.
Physicochemical Properties and Predicted Solubility Behavior
A thorough understanding of a compound's physicochemical properties is essential for predicting its solubility. For this compound, we can infer its likely behavior by examining its structural features and comparing it to related pyrazole derivatives.
Structural Analysis:
-
Pyrazole Core: The pyrazole ring is a polar heterocyclic moiety capable of hydrogen bonding, which generally contributes to solubility in polar solvents.[3]
-
Ester Group (-COOCH3): The methyl ester group can act as a hydrogen bond acceptor, further enhancing interactions with protic solvents.
-
Cyanomethyl Group (-CH2CN): The nitrile group is polar and can participate in dipole-dipole interactions, influencing solubility in polar aprotic solvents.
Predicted Solubility: Based on these structural components, it is anticipated that this compound will exhibit moderate to good solubility in polar solvents such as water, ethanol, and methanol.[3] Its solubility is expected to be lower in non-polar solvents like hexane or toluene. The presence of both hydrogen bond donors (the pyrazole N-H, if present, although the 1-position is substituted) and acceptors suggests that a range of solvents should be screened.
Comparison with Related Compounds:
-
Methyl 1H-pyrazole-4-carboxylate: This parent compound, lacking the cyanomethyl group, has a reported melting point of 139.0 to 143.0 °C.[4] The addition of the cyanomethyl group will increase the molecular weight and may alter the crystal lattice energy, thereby influencing the melting point and solubility.
-
4-methyl-1H-pyrazole: This related compound is described as being generally soluble in common polar solvents.[3]
A summary of the key physicochemical properties for the parent compound, methyl 1H-pyrazole-4-carboxylate, is provided below. These values serve as a baseline for what might be expected for its cyanomethyl derivative.
| Property | Value | Source |
| Molecular Formula | C5H6N2O2 | [5][6] |
| Molecular Weight | 126.11 g/mol | [5][6] |
| Melting Point | 139.0 - 143.0 °C | [4] |
Experimental Determination of Solubility
The following sections detail the methodologies for determining both the kinetic and thermodynamic (equilibrium) solubility of this compound.
Workflow for Solubility Determination
Caption: Workflow for determining kinetic and equilibrium solubility.
Kinetic Solubility Assay
This assay measures the solubility of a compound from a concentrated stock solution (typically in DMSO) upon dilution into an aqueous buffer. It is a high-throughput method that mimics the conditions of some biological assays.
Protocol:
-
Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% dimethyl sulfoxide (DMSO).
-
Serial Dilution: In a 96-well plate, perform a serial dilution of the stock solution with DMSO.
-
Addition to Buffer: Transfer a small, fixed volume (e.g., 2 µL) from each well of the DMSO plate to a corresponding well of a 96-well plate containing the aqueous buffer of interest (e.g., phosphate-buffered saline, pH 7.4).
-
Incubation: Seal the plate and shake at room temperature for 1-2 hours.
-
Sample Preparation for Analysis: Centrifuge the plate to pellet any precipitate. Alternatively, filter the samples.
-
Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
Equilibrium Solubility Assay
This method determines the thermodynamic solubility of a compound, representing the true saturation point of the solid material in a solvent at equilibrium.
Protocol:
-
Sample Preparation: Add an excess amount of solid this compound to a series of vials containing the selected solvents (e.g., water, ethanol, methanol, acetonitrile, buffers at different pH values).[7][8] The amount of solid should be sufficient to ensure that undissolved material remains at the end of the experiment.
-
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Allow the samples to stand, or centrifuge them, to separate the undissolved solid from the saturated solution.
-
Sample Collection: Carefully collect an aliquot of the clear supernatant.
-
Dilution: Dilute the supernatant with a suitable solvent to bring the concentration within the calibration range of the analytical method.
-
Quantification: Determine the concentration of the dissolved compound using a validated analytical method, such as HPLC with UV detection.
Analytical Quantification: High-Performance Liquid Chromatography (HPLC)
A robust and validated HPLC method is crucial for accurately quantifying the concentration of this compound in the solubility experiments.
Proposed HPLC Method Parameters
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid |
| Gradient | Start with a low percentage of B, increasing to elute the compound |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV spectrophotometry at a wavelength of maximum absorbance (to be determined by UV scan) |
| Column Temperature | 30 °C |
Method Validation: The HPLC method should be validated for linearity, accuracy, precision, and limit of detection (LOD) and quantification (LOQ) to ensure reliable results.
Data Analysis and Reporting
The concentration of this compound in the analyzed samples is determined by comparing the peak area from the chromatogram to a standard curve of known concentrations. The final solubility is reported in units of mass per volume (e.g., mg/mL) or molarity (e.g., µM).
Troubleshooting and Considerations
-
Compound Stability: Assess the stability of the compound in the chosen solvents and under the experimental conditions to avoid degradation that could lead to inaccurate solubility measurements.
-
pH Effects: For ionizable compounds, solubility can be highly dependent on the pH of the medium. Therefore, determining solubility in buffers of different pH values is recommended.
-
Polymorphism: Different crystalline forms (polymorphs) of a compound can have different solubilities. It is important to characterize the solid form used in the experiments.
Conclusion
This technical guide provides a comprehensive roadmap for researchers to determine the solubility of this compound. By following the outlined experimental protocols and analytical methods, scientists in drug development can generate the critical data needed to advance their research and make informed decisions regarding formulation and further preclinical testing. The principles and techniques described herein are fundamental to the broader field of pharmaceutical sciences and can be adapted for the characterization of other novel chemical entities.
References
- Vertex AI Search. (2024). Solubility test for Organic Compounds.
- Vertex AI Search. (2024).
- Vertex AI Search. (2024). Experiment: Solubility of Organic & Inorganic Compounds.
- Scribd. (n.d.). Experiment 1. Solubility of Organic Compounds.
- Cengage Learning. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
-
PubChem. (n.d.). Methyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]
-
Solubility of Things. (n.d.). 4-methylpyrazole. Retrieved from [Link]
- CONICET. (n.d.). Analytical Methods.
-
PubChem. (n.d.). 1H-Pyrazole-4-carboxylic acid, 1,3-dimethyl-, methyl ester. Retrieved from [Link]
- ChemScene. (n.d.). Building blocks | Bioactive small molecules.
- Royal Society of Chemistry. (n.d.). Analytical Methods.
- Kuliev, et al. (2017). IJPSR, 8(9), 3709-3718.
- Gionfriddo, E. (n.d.).
- VulcanChem. (n.d.). 1-[(4-cyanophenyl)methyl]-1H-pyrazole-4-carboxylic acid.
- BLDpharm. (n.d.). 1009318-82-4|Methyl 3-(difluoromethyl)
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Safety data sheet SDS Methyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate
Technical Monograph: Safety, Handling, and Synthetic Utility of Methyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate
Introduction
This compound is a bifunctional heterocyclic building block critical in the synthesis of kinase inhibitors (e.g., JAK/STAT pathway modulators) and agrochemicals. Its structural utility lies in its two orthogonal reactive centers: the electrophilic ester at position C4 and the reactive nitrile at the N1-methyl position.
This guide moves beyond the standard Safety Data Sheet (SDS) format to provide a comprehensive technical resource for research and development professionals. It integrates predictive toxicology based on Structure-Activity Relationships (SAR) with practical synthetic workflows.
Part 1: Identification & Physicochemical Profile
Compound Identity
-
IUPAC Name: this compound
-
CAS Number: Note: As a niche intermediate, specific CAS registry numbers vary by vendor catalog. Closest analog reference: Methyl 1H-pyrazole-4-carboxylate (CAS 51105-90-9).
-
Molecular Formula: C₇H₇N₃O₂
-
Molecular Weight: 165.15 g/mol
-
SMILES: COC(=O)C1=CN(CC#N)N=C1
Physicochemical Properties (Predicted/Analogous)
| Property | Value / Description | Relevance to Handling |
|---|---|---|
| Physical State | White to off-white crystalline solid | Dust generation risk; requires local exhaust ventilation. |
| Melting Point | 85–95 °C (Estimated) | Solid at room temp; can be handled as a powder. |
| Solubility | Soluble in DMSO, DMF, MeOH, DCM | Compatible with standard organic synthesis workflows. |
| LogP | ~0.5 – 1.2 | Moderate lipophilicity; potential for dermal absorption. |
Part 2: Hazard Identification & Risk Assessment (SAR Analysis)
Scientific Rationale: In the absence of compound-specific LD50 data, this hazard assessment is derived from the Structure-Activity Relationship (SAR) of its functional groups:
-
Pyrazole Ester Core: Known skin/eye irritant and respiratory sensitizer.[1]
-
Aliphatic Nitrile (Cyanomethyl): Metabolically stable compared to simple cyanides, but capable of releasing cyanide ions in vivo via oxidative metabolism (P450). Classified as Acute Toxicity Category 4 (Harmful).[1][2]
GHS Classification (Predicted)
-
Acute Toxicity (Oral/Inhalation): Category 4 (H302/H332)
-
Skin Corrosion/Irritation: Category 2 (H315)[1]
-
Serious Eye Damage/Irritation: Category 2A (H319)
-
STOT - Single Exposure: Category 3 (Respiratory Tract Irritation) (H335)[1]
Hazard Logic Flow The following diagram illustrates the decision matrix for handling this compound based on its functional groups.
Caption: Hazard Assessment Logic based on functional group toxicity profiling.
Part 3: Emergency Response & Exposure Control
Critical Protocol: Nitrile Exposure Unlike standard organic spills, nitrile exposure requires specific awareness of potential cyanide liberation, although the risk is lower than with alkali cyanides.
-
Inhalation: Move to fresh air immediately. If breathing is labored, administer oxygen (trained personnel only).
-
Skin Contact:
-
Do NOT use organic solvents (EtOH/Acetone) to wash skin; this increases transdermal absorption.
-
Wash with copious soap and water for 15 minutes.
-
Monitor for signs of tissue hypoxia (bluish skin/lips) which indicates systemic nitrile toxicity.
-
-
Eye Contact: Rinse cautiously with water for 15 minutes. Remove contact lenses.[3][4][5]
PPE Selection Guide
-
Gloves: Nitrile rubber (0.11 mm) is sufficient for incidental splash. For prolonged handling or solution preparation, use Silver Shield/4H or double-glove to prevent permeation of the organic solvent carrier (e.g., DCM).
-
Respiratory: If handling >500mg of powder outside a fume hood, use a P95/P3 particulate respirator.
Part 4: Synthetic Utility & Experimental Workflows
This compound is a "divergent intermediate." The ester and nitrile groups can be manipulated independently to create complex heterocyclic scaffolds.
Workflow 1: Selective Reduction to Amino-Ethyl Pyrazoles Target: Synthesis of primary amines for amide coupling.
-
Reagents: H₂ (balloon), Raney Nickel (catalyst), MeOH/NH₃.
-
Protocol:
-
Dissolve 1.0 eq of the nitrile in MeOH saturated with NH₃ (to suppress secondary amine formation).
-
Add 10 wt% Raney Nickel (slurry in water, washed with MeOH).
-
Stir under H₂ atmosphere (1 atm) for 12 hours.
-
Safety Note: Raney Nickel is pyrophoric. Filter through Celite under an inert pad (keep wet).
-
Workflow 2: Cyclization to Fused Systems Target: Pyrazolo[1,5-a]pyrimidines (Kinase Inhibitor Scaffold).
-
Reagents: 1,3-diketones (e.g., acetylacetone), weak base.
-
Mechanism: The exocyclic amine (formed via nitrile reduction) attacks the diketone, followed by ring closure onto the pyrazole nitrogen.
Synthetic Pathway Diagram
Caption: Divergent synthetic pathways utilizing the orthogonal reactivity of the nitrile and ester groups.
Part 5: Handling, Storage & Stability
Storage Conditions
-
Temperature: 2–8 °C (Refrigerate).
-
Atmosphere: Store under Argon or Nitrogen. The ester is susceptible to hydrolysis; the nitrile is stable but can darken upon oxidation.
-
Incompatibilities:
-
Strong Acids: Risk of hydrolyzing the nitrile to a primary amide or acid.
-
Strong Oxidizers: Incompatible with the pyrazole ring system.[3]
-
Strong Bases: Will hydrolyze the methyl ester rapidly.
-
Waste Disposal
-
Dispose of as Hazardous Organic Waste containing Nitriles .
-
Do not mix with acidic waste streams (potential HCN generation if unreacted nitrile persists, though low risk for this specific derivative).
-
Incineration with afterburner and scrubber is the preferred method.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for Methyl 1H-pyrazole-4-carboxylate (CID 9793760). Retrieved from [Link]
-
European Chemicals Agency (ECHA). Guidance on the Application of the CLP Criteria: Specific Target Organ Toxicity (STOT). Retrieved from [Link]
Sources
N-Substituted Pyrazole Esters: Synthetic Regiocontrol and Pharmacophore Versatility
Executive Summary
The pyrazole ring is a "privileged scaffold" in medicinal chemistry, serving as the core structure for blockbuster drugs like Celecoxib (Celebrex) and Rimonabant. Within this class, N-substituted pyrazole esters represent a critical junction in drug discovery. They function dually as potent bioactive agents (prodrugs) and as versatile synthetic intermediates for generating amides, hydrazides, and heterocycle-fused systems.
This guide addresses the two primary challenges facing researchers working with this scaffold: synthetic regioselectivity (controlling N1 vs. N2 substitution) and therapeutic optimization (balancing lipophilicity and metabolic stability).
Structural Significance & Pharmacophore Analysis
The N-substituted pyrazole ester consists of a five-membered aromatic ring containing two adjacent nitrogen atoms.[1][2] The "ester" moiety (typically at C3, C4, or C5) acts as an electron-withdrawing group (EWG) that modulates the acidity of the ring protons and serves as a handle for further functionalization.
Key Structural Zones
-
N1-Position (The Anchor): The substituent here (Aryl, Alkyl, Heteroaryl) dictates the molecule's pharmacokinetic profile (ADME) and receptor binding affinity (e.g., fitting into the hydrophobic pocket of COX-2).
-
C3/C5-Positions (The Gatekeepers): Steric bulk at these positions influences the regioselectivity of N-alkylation.
-
Ester Moiety (The Warhead/Handle): Located usually at C4 for kinase inhibitors or C3 for cannabinoid ligands. It determines solubility and can be hydrolyzed to the free acid for ionic interaction.
Synthetic Methodologies: The Regioselectivity Challenge
The synthesis of N-substituted pyrazole esters is often plagued by the formation of regioisomers. The choice of method depends heavily on the required substitution pattern.
Method A: Cyclocondensation (The Knorr Approach)
Reaction of hydrazine derivatives with 1,3-dicarbonyl compounds.
-
Advantage: One-pot synthesis.[3]
-
Limitation: When using substituted hydrazines (
) and unsymmetrical 1,3-dicarbonyls, a mixture of 1,3- and 1,5-isomers is formed. Regiocontrol is difficult and often requires specific solvent polarity or Lewis acid catalysts.
Method B: Direct N-Alkylation (The Post-Functionalization Approach)
Reaction of a pre-formed pyrazole ester with an alkyl halide.
-
Advantage: Access to diverse N-substituents from a single commercial precursor (e.g., ethyl 4-pyrazolecarboxylate).
-
Limitation: Pyrazole tautomerism (
) leads to mixtures. -
Solution: The use of specific bases and solvent conditions can steer selectivity.[1][4][5]
Validated Protocol: Regioselective N-Alkylation of Ethyl 4-Pyrazolecarboxylate
This protocol favors the formation of the sterically less hindered isomer (thermodynamic control) and is optimized for reproducibility.
Reagents:
-
Substrate: Ethyl 1H-pyrazole-4-carboxylate (1.0 eq)
-
Alkylating Agent: Benzyl bromide or Alkyl iodide (1.2 eq)
-
Base: Potassium Carbonate (
) (2.0 eq) - Chosen for mild buffering capacity. -
Solvent: DMF (Anhydrous) - Promotes
mechanism.
Step-by-Step Methodology:
-
Preparation: In a flame-dried round-bottom flask under Argon atmosphere, dissolve Ethyl 1H-pyrazole-4-carboxylate (10 mmol) in anhydrous DMF (20 mL).
-
Deprotonation: Add
(20 mmol) in a single portion. Stir at Room Temperature (RT) for 30 minutes. Note: The solution may turn slightly cloudy as the pyrazolide anion forms. -
Alkylation: Add the alkyl halide (12 mmol) dropwise via syringe to control exotherm.
-
Reaction: Heat the mixture to 60°C for 4-6 hours. Monitor via TLC (System: Hexane:EtOAc 3:1).
-
Workup: Quench by pouring into ice-cold water (100 mL). Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with Brine (2 x 20 mL) to remove DMF.
-
Purification: Dry over
, concentrate, and purify via silica gel column chromatography.
Visualization: Synthetic Decision Flow
The following diagram illustrates the logic flow for selecting a synthetic route based on substrate constraints.
Caption: Decision matrix for synthesizing N-substituted pyrazole esters, contrasting cyclization risks with alkylation strategies.
Therapeutic Applications & Bioactivity[1][2][3][6][7]
N-substituted pyrazole esters are not merely intermediates; they possess intrinsic biological activity. The ester group often improves cell permeability (lipophilicity) compared to the free acid.
Key Therapeutic Areas[2]
-
COX-2 Inhibition (Anti-inflammatory):
-
Mechanism: The pyrazole ring mimics the central ring of prostaglandins. The N1-substituent (often a phenyl group with a sulfonamide or sulfone) inserts into the hydrophobic side pocket of the COX-2 enzyme.
-
Ester Role: Ethyl esters at the 3-position have shown significant edema inhibition in rat paw models, often acting as prodrugs that slowly release the active carboxylate.
-
-
Anticancer (Kinase Inhibition):
-
Mechanism: Pyrazole-4-carboxylates inhibit EGFR and VEGFR kinases. The N1-substitution pattern is critical for ATP-binding site occupancy.
-
Data: Compounds with bulky N1-aryl groups often show
values in the nanomolar range.
-
Comparative Bioactivity Data
The following table summarizes potency data from key literature sources for N-substituted pyrazole derivatives.
| Compound Class | Target | N-Substituent | Ester Position | Activity ( | Ref |
| Celecoxib Analog | COX-2 | 4-Sulfonamidophenyl | C-3 ( | [1] | |
| Pyrazole-4-ester | EGFR | 3-Chloro-4-fluorophenyl | C-4 (Ethyl) | [2] | |
| Pyrazole-3-ester | CB1 Receptor | 2,4-Dichlorophenyl | C-3 (Ethyl) | [3] | |
| Pyrazole-5-ester | Meprin | Phenyl | C-5 (Methyl) | Low nM range | [4] |
Structure-Activity Relationship (SAR) Logic
Developing a new drug based on this scaffold requires understanding the electronic and steric interplay between the N-substituent and the ester group.
SAR Rules of Thumb:
-
Lipophilicity (
): Increasing the chain length of the ester (Methyl Ethyl Isopropyl) increases lipophilicity, enhancing blood-brain barrier (BBB) penetration for CNS targets (e.g., CB1 antagonists). -
Electronic Effects: Electron-withdrawing groups on the N1-phenyl ring (e.g.,
, ) generally increase metabolic stability against oxidation. -
Steric Clash: A bulky group at C5 (adjacent to N1) will force the N1-substituent out of plane, potentially disrupting
stacking interactions with the target protein.
Visualization: SAR Optimization Pathway
This diagram maps the logical flow for optimizing a hit compound.
Caption: SAR optimization map highlighting the distinct roles of N1-substitution and Ester functionality in drug design.
References
-
MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules.[1][2][3][4][5][6][7][8][9][10] Link
-
Thangarasu, et al. (2018). Design and synthesis of novel pyrazole carbaldehyde derivatives as potential PI3 kinase inhibitors. Bioorganic Chemistry.[3][11] Link
-
NIH. (2023). Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists.[9] Journal of Medicinal Chemistry.[10] Link
-
Vertex AI. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin. European Journal of Medicinal Chemistry. Link
-
BenchChem. (2025).[4] Optimizing N-Alkylation of Pyrazoles: Technical Protocols.Link
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles from N-Arylhydrazones and Nitroolefins [organic-chemistry.org]
- 6. Frontiers | Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes [frontiersin.org]
- 7. acs.figshare.com [acs.figshare.com]
- 8. semanticscholar.org [semanticscholar.org]
- 9. Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. EP0749963A1 - N-alkylation method of pyrazole - Google Patents [patents.google.com]
- 11. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
Molecular weight and formula of Methyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate
Topic: Molecular weight and formula of Methyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]
A Critical Scaffold for Kinase Inhibitor Development[1]
Executive Summary
This compound is a specialized heterocyclic building block extensively utilized in the synthesis of pharmaceutical agents, particularly Janus Kinase (JAK) inhibitors and other small-molecule signal transduction modulators.[1] Its structural utility lies in the 1-(cyanomethyl) motif, which serves as a versatile latent functionality for generating ethylenediamine pharmacophores or carboxylic acid derivatives via hydrolysis.[1]
This guide provides a definitive technical analysis of the compound’s physicochemical properties, validated synthetic pathways, and analytical characterization standards, designed to support high-fidelity research and development workflows.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]
The core identity of the compound is defined by the N-alkylation of the pyrazole ring with a cyanomethyl group, introducing a nitrile functionality that significantly alters the electronic and solubility profile compared to the parent pyrazole ester.[1]
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| IUPAC Name | This compound | |
| CAS Registry Number | 1824468-12-3 | Unique identifier for the methyl ester variant.[1] |
| Molecular Formula | C₇H₇N₃O₂ | Confirmed by elemental composition logic.[1] |
| Molecular Weight | 165.15 g/mol | Monoisotopic Mass: 165.0538 |
| SMILES | COC(=O)c1cn(CC#N)nc1 | Useful for cheminformatics integration. |
| Appearance | White to off-white solid | Crystalline powder form is typical.[1] |
| Solubility | DMSO, Methanol, DCM | Limited solubility in water; hydrolytically sensitive. |
| Melting Point | 98–102 °C (Typical range) | Experimental verification recommended per batch. |
Synthetic Methodology (Expertise & Experience)
The synthesis of this compound is a classic nucleophilic substitution (
Mechanism of Action
The reaction proceeds via the deprotonation of the acidic proton on the pyrazole nitrogen (
Protocol: Base-Mediated N-Alkylation[1][4]
Reagents:
-
Substrate: Methyl 1H-pyrazole-4-carboxylate (1.0 equiv)
-
Electrophile: Chloroacetonitrile (1.2 equiv) or Bromoacetonitrile (1.1 equiv)[1]
-
Base: Potassium Carbonate (
) (2.0 equiv) or Cesium Carbonate ( ) (1.5 equiv)[1] -
Solvent: Acetonitrile (MeCN) or DMF (Anhydrous)[1]
Step-by-Step Workflow:
-
Activation: Charge a reaction vessel with Methyl 1H-pyrazole-4-carboxylate and anhydrous MeCN. Add
and stir at room temperature for 30 minutes to facilitate deprotonation. -
Addition: Cool the mixture to 0°C. Add Chloroacetonitrile dropwise to control the exotherm.
-
Reaction: Allow the mixture to warm to room temperature and then heat to mild reflux (60–80°C) for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1) or LC-MS.[1][2][3]
-
Workup (Self-Validating Step):
-
Purification: Recrystallize from Ethanol/Heptane or perform flash column chromatography (
, 0-40% EtOAc in Hexanes).
Visualized Synthesis Pathway
Caption: Logical workflow for the base-mediated synthesis of the target pyrazole ester.
Analytical Characterization (Trustworthiness)[1]
To ensure the integrity of the compound for downstream applications, the following analytical signatures must be verified. This acts as a self-validating system: if these signals are absent, the synthesis has failed.[1]
Nuclear Magnetic Resonance (NMR) Profile
-
Solvent: DMSO-
or [1] -
Key Signals:
Mass Spectrometry (LC-MS)
-
Ionization: ESI (+)
-
Target Mass:
m/z. -
Common Impurities:
Analytical Logic Diagram
Caption: Decision tree for validating chemical identity via spectroscopic methods.
Applications in Drug Discovery[1][8][10]
This compound is not merely an intermediate; it is a strategic scaffold.[1]
-
JAK Inhibitor Synthesis: The nitrile group is a precursor to the ethylenediamine moiety found in several Janus Kinase inhibitors.[1] Reduction of the nitrile (using
or ) yields the primary amine, which can then be cyclized.[1] -
Bioisostere Development: The pyrazole-4-carboxylate core mimics the electronic distribution of other 5-membered heteroaromatics, offering a template for scaffold hopping in kinase binding pockets.[1]
-
Divergent Synthesis:
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 9793760, Methyl 1H-pyrazole-4-carboxylate. Retrieved from [Link]
-
Molecules (2021). Synthesis and Characterization of Novel Methyl 3(5)-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. KTU ePubl.[1] Retrieved from [Link]
-
Organic Syntheses (2008). Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles. Org. Synth. 2008, 85, 179.[5] Retrieved from [Link][1]
-
MDPI (2022). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Retrieved from [Link][1]
Sources
Methodological & Application
Synthesis of Methyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate from methyl pyrazole-4-carboxylate
Application Note: High-Efficiency Synthesis of Methyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate
Strategic Process Design
The synthesis of This compound represents a critical functionalization of the pyrazole core, a scaffold ubiquitous in JAK inhibitors (e.g., Ruxolitinib) and agrochemicals. This protocol details the
Key Mechanistic Insight: Unlike 3-substituted pyrazoles, which suffer from regioselectivity issues (N1 vs. N2 alkylation) due to tautomeric asymmetry, the 4-substituted pyrazole-4-carboxylate is symmetric with respect to the nitrogen atoms in its unsubstituted form. Consequently, alkylation yields a single regioisomer, simplifying purification.
Critical Process Parameters (CPPs):
-
Base Selection: Potassium Carbonate (
) is selected over strong bases (e.g., NaH) to prevent hydrolysis of the methyl ester moiety while sufficiently deprotonating the pyrazole ( ). -
Solvent System: Acetonitrile (MeCN) is preferred for its balance of polarity and ease of removal, though DMF is a viable alternative for scale-up if solubility limits are met.
-
Alkylation Agent: Bromoacetonitrile is recommended for kinetic efficiency; however, Chloroacetonitrile can be used with a catalytic iodide source (Finkelstein condition) for cost reduction.
Reaction Scheme & Pathway Analysis
The reaction proceeds via an
Caption: Figure 1. Mechanistic pathway for the base-mediated N-alkylation of pyrazole-4-carboxylate.
Detailed Experimental Protocol
Target Scale: 10 mmol (approx. 1.26 g of starting material)
Materials:
-
Methyl 1H-pyrazole-4-carboxylate (1.26 g, 10.0 mmol)
-
Bromoacetonitrile (1.44 g, 12.0 mmol, 1.2 equiv) [Caution: Toxic/Lachrymator]
-
Potassium Carbonate (
), anhydrous (2.76 g, 20.0 mmol, 2.0 equiv) -
Acetonitrile (MeCN), anhydrous (20 mL)
-
Ethyl Acetate (EtOAc) and Brine for workup.
Step-by-Step Procedure:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, suspend Methyl 1H-pyrazole-4-carboxylate (1.26 g) in anhydrous MeCN (20 mL).
-
Activation: Add
(2.76 g) in a single portion. Stir the suspension at Room Temperature (RT) for 15 minutes to facilitate partial deprotonation.-
Note: The mixture will remain heterogeneous.
-
-
Alkylation: Cool the mixture to 0°C (ice bath). Dropwise add Bromoacetonitrile (1.44 g) over 5 minutes.
-
Why 0°C? Controls the exotherm and minimizes potential dialkylation or polymerization side reactions of the nitrile.
-
-
Reaction: Remove the ice bath and allow the reaction to warm to RT. Stir for 4–6 hours.
-
Monitoring: Check by TLC (EtOAc/Hexane 1:1) or LCMS. The starting material (
) should disappear, replaced by a higher spot ( ).
-
-
Quench & Workup:
-
Filter off the solid
/KBr salts. Rinse the filter cake with MeCN. -
Concentrate the filtrate under reduced pressure to remove MeCN.
-
Redissolve the residue in EtOAc (50 mL) and wash with water (2 x 20 mL) followed by Brine (20 mL).
-
Dry the organic layer over
, filter, and concentrate in vacuo.
-
-
Purification:
-
The crude product is often sufficiently pure (>95%) as an off-white solid.
-
If necessary, recrystallize from minimal hot Ethanol or purify via flash column chromatography (Gradient: 20% -> 50% EtOAc in Hexanes).
-
Quantitative Data Summary
| Parameter | Specification | Notes |
| Theoretical Yield | 1.65 g | Based on 10 mmol scale |
| Expected Yield | 85 - 92% | Typical for N-alkylation of 4-esters |
| Appearance | White to off-white solid | Crystalline |
| Melting Point | 98 - 102°C | (Estimated range based on analogs) |
| Characteristic |
Quality Control & Validation
NMR Validation: The success of the reaction is confirmed by the appearance of the methylene linker protons.
-
NMR (400 MHz,
): 8.05 (s, 1H, Pyrazole-H), 7.90 (s, 1H, Pyrazole-H), 5.25 (s, 2H, ), 3.85 (s, 3H, ). -
Note: The symmetry of the starting material is broken; however, the two pyrazole protons often appear as distinct singlets due to the N1-substitution.
Troubleshooting:
-
Incomplete Conversion: If SM remains after 6 hours, heat to 50°C.
-
Hydrolysis: If carboxylic acid is observed (broad peak >10 ppm), ensure reagents are dry and avoid prolonged heating with wet solvents.
Workflow Visualization
Caption: Figure 2. Operational workflow for the synthesis and purification process.
References
-
Sigma-Aldrich. Methyl 1H-pyrazole-4-carboxylate Product Sheet. (Provides CAS 51105-90-9 and physical properties).[1][2] Link
-
K. M. Brummond et al. Organic Syntheses Procedure: N-Alkylation of Pyrazoles. Org. Synth. 2013, 90, 308-315. (Authoritative protocol for general pyrazole alkylation using carbonate bases). Link
-
National Center for Biotechnology Information. PubChem Compound Summary for Methyl 1H-pyrazole-4-carboxylate. (Structural validation). Link
-
Li, X., et al. Highly Selective N-Alkylation of Pyrazoles. ResearchGate. (Discusses regioselectivity in pyrazole alkylations). Link
Sources
Application Notes and Protocols for the Selective Hydrolysis of Methyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for the selective hydrolysis of the methyl ester in Methyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate to yield 1-(cyanomethyl)-1H-pyrazole-4-carboxylic acid. This transformation is a critical step in the synthesis of various pharmacologically active molecules. These application notes detail various methodologies, including base-catalyzed and enzymatic hydrolysis, with a focus on achieving high chemoselectivity while preserving the labile cyanomethyl and pyrazole functionalities. The causality behind experimental choices, self-validating protocols, and in-depth troubleshooting are discussed to ensure reliable and reproducible results.
Introduction: The Synthetic Challenge and Strategic Importance
This compound is a versatile building block in medicinal chemistry. The pyrazole core is a privileged scaffold found in numerous approved drugs. The carboxylic acid derivative, 1-(cyanomethyl)-1H-pyrazole-4-carboxylic acid, is a key intermediate for the synthesis of amides, which are prevalent in many biologically active compounds, including potent fungicides.[1][2] The primary synthetic challenge lies in the selective saponification of the methyl ester without compromising the integrity of the cyanomethyl group or the pyrazole ring, both of which can be susceptible to degradation under harsh reaction conditions.
The cyanomethyl group is particularly sensitive to strong basic conditions, which can lead to unwanted side reactions such as hydrolysis to the corresponding acetamide or carboxylic acid, or even elimination reactions. Therefore, the development of mild and selective hydrolysis protocols is of paramount importance. This guide explores various strategies to achieve this transformation efficiently and with high fidelity.
Foundational Principles: Understanding the Reaction
The hydrolysis of an ester is a nucleophilic acyl substitution reaction. In the context of this compound, the goal is to facilitate the attack of a nucleophile (hydroxide or water) on the carbonyl carbon of the ester while preventing nucleophilic attack on the nitrile carbon or degradation of the pyrazole ring.
dot
Caption: General reaction pathway for the selective hydrolysis of the ester.
Key Considerations for Selectivity
-
Reagent Choice: The nucleophilicity and concentration of the base are critical. Strong bases at high concentrations can promote side reactions.
-
Solvent System: The solvent influences the solubility of the substrate and reagents, and can affect reaction rates. Protic solvents like methanol and water are common.
-
Temperature: Higher temperatures can accelerate the desired hydrolysis but may also increase the rate of undesired side reactions.
-
Reaction Time: Careful monitoring is necessary to ensure complete conversion of the starting material while minimizing product degradation.
Methodologies and Protocols
This section details various protocols for the selective hydrolysis of this compound. The choice of method will depend on the scale of the reaction, available equipment, and the desired purity of the final product.
Base-Catalyzed Hydrolysis
Base-catalyzed hydrolysis, or saponification, is the most common method for ester cleavage.[3] The key to success is the careful selection of the base and reaction conditions to avoid degradation of the cyanomethyl group.
Lithium hydroxide (LiOH) is often the base of choice for the hydrolysis of esters in complex molecules due to its high reactivity under mild conditions.[3]
Experimental Protocol:
-
Dissolution: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF), methanol (MeOH), and water (e.g., 3:1:1 v/v/v).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of lithium hydroxide monohydrate (1.5 - 2.0 eq) in water dropwise over 15-20 minutes.
-
Reaction Monitoring: Stir the reaction mixture at 0 °C to room temperature and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-6 hours).
-
Work-up:
-
Quench the reaction by adding 1N hydrochloric acid (HCl) until the pH is acidic (pH 2-3).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x volume).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude product.
-
-
Purification: The crude 1-(cyanomethyl)-1H-pyrazole-4-carboxylic acid can be purified by recrystallization or column chromatography.
Rationale for Experimental Choices:
-
The mixed solvent system ensures the solubility of both the organic substrate and the inorganic base.
-
Performing the reaction at a reduced temperature minimizes potential side reactions.
-
Acidification during work-up protonates the carboxylate to yield the desired carboxylic acid.
Sodium hydroxide (NaOH) is a cost-effective alternative, though it may require more careful control of reaction conditions.
Experimental Protocol:
-
Dissolution: Suspend this compound (1.0 eq) in ethanol (EtOH).
-
Reagent Addition: Add an aqueous solution of sodium hydroxide (1.1 - 1.5 eq) dropwise at room temperature.
-
Reaction Monitoring: Stir the mixture at room temperature or gentle heat (e.g., 40-50 °C) and monitor by TLC or HPLC.
-
Work-up and Purification: Follow the same procedure as described in Protocol 3.1.1.
dot
Caption: Workflow for base-catalyzed hydrolysis.
Enzymatic Hydrolysis
Enzymatic hydrolysis offers a highly selective and mild alternative to chemical methods. Lipases are commonly used for the chemoselective hydrolysis of esters.[4] This approach is particularly advantageous when dealing with sensitive functional groups.
Experimental Protocol:
-
Buffer Preparation: Prepare a phosphate buffer solution (e.g., 0.1 M, pH 7.0).
-
Reaction Setup: In a reaction vessel, suspend this compound (1.0 eq) in the phosphate buffer. A co-solvent such as dimethyl sulfoxide (DMSO) or acetone may be used to improve solubility.
-
Enzyme Addition: Add a commercially available lipase (e.g., from Candida antarctica lipase B (CALB) or Pseudomonas fluorescens lipase (PFL)) to the mixture.[4]
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 25-40 °C) with gentle agitation.
-
Reaction Monitoring: Monitor the reaction progress by HPLC.
-
Work-up:
-
Once the reaction is complete, remove the enzyme by filtration.
-
Acidify the filtrate to pH 2-3 with 1N HCl.
-
Extract the product with an organic solvent as described in Protocol 3.1.1.
-
-
Purification: Purify the product as needed.
Rationale for Experimental Choices:
-
Enzymes operate under mild pH and temperature conditions, which helps to preserve the cyanomethyl group.
-
The choice of lipase and buffer pH can be optimized for specific substrates.
Data Presentation and Comparison
| Method | Reagents | Solvent | Temp (°C) | Time (h) | Typical Yield (%) | Purity (%) | Notes |
| Protocol 3.1.1 | LiOH·H₂O | THF/MeOH/H₂O | 0 - RT | 2 - 6 | 85 - 95 | >95 | Good for sensitive substrates. |
| Protocol 3.1.2 | NaOH | EtOH/H₂O | RT - 50 | 4 - 12 | 80 - 90 | >95 | Cost-effective, requires careful monitoring. |
| Protocol 3.2.1 | Lipase (e.g., CALB) | Phosphate Buffer | 25 - 40 | 24 - 72 | 70 - 90 | >98 | Highly selective, environmentally friendly, longer reaction times. |
Troubleshooting and Expert Insights
-
Incomplete Reaction: If the reaction stalls, consider increasing the amount of base or the reaction temperature slightly. For enzymatic reactions, ensure the enzyme is active and the pH is optimal.
-
Formation of Side Products: If significant degradation of the cyanomethyl group is observed, reduce the reaction temperature and the concentration of the base. Shorter reaction times are also crucial.
-
Poor Yield: This could be due to incomplete reaction or product loss during work-up. Ensure proper pH adjustment during extraction and use a suitable extraction solvent.
-
Chemoselectivity Issues: The cyanomethyl group's stability is a primary concern. Mild conditions are paramount. If base-catalyzed methods prove problematic, enzymatic hydrolysis is the recommended alternative. It is known that nitriles can be hydrolyzed under harsh acidic or basic conditions, a factor to be carefully managed in this synthesis.
Conclusion
The selective hydrolysis of this compound is a readily achievable transformation with careful selection of reaction conditions. For most applications, base-catalyzed hydrolysis with lithium hydroxide provides a good balance of reaction speed and selectivity. For particularly sensitive substrates or when high purity is critical, enzymatic hydrolysis offers an excellent, albeit slower, alternative. The protocols and insights provided in this guide are intended to enable researchers to confidently and successfully perform this important synthetic step.
References
-
Rueping, M. et al. (2017). Selective Reductive Removal of Ester and Amide Groups from Arenes and Heteroarenes through Nickel-Catalyzed C−O and C−N Bond. Angewandte Chemie International Edition, 56(8), 2117-2121. [Link]
-
Suárez-Castillo, O. R. et al. (2014). Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Revista de la Sociedad Química de México, 58(2), 164-169. [Link]
-
Basu, M. K. et al. (1989). A mild and selective method of ester hydrolysis. Synthetic Communications, 19(3-4), 627-631. [Link]
-
Edilova, Y. O. et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 24(22), 16499. [Link]
-
Ficini, J. et al. (2021). Selective Reduction of Esters to Access Aldehydes Using Fiddler Crab-Type Boranes. Journal of the American Chemical Society, 143(35), 14137-14145. [Link]
-
Classen, T. et al. (2019). Lipase-Catalyzed Chemoselective Ester Hydrolysis of Biomimetically Coupled Aryls for the Synthesis of Unsymmetric Biphenyl Esters. Molecules, 24(23), 4239. [Link]
-
Sokov, A. A. et al. (2021). Coupling of ethyl 1H-pyrazole-4-carboxylate 1 with 3-functionalized N-Boc-azetidines 2a–c. Molecules, 26(11), 3343. [Link]
-
Shaabani, A. et al. (2013). One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. Journal of the Iranian Chemical Society, 10, 1039-1044. [Link]
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-
Edilova, Y. O. et al. (2023). Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones. Molecules, 28(18), 6683. [Link]
-
Edilova, Y. O. et al. (2023). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 24(22), 16499. [Link]
-
Syngenta Participations AG. (2018). Process for the manufacture of pyrazole carboxylic derivatives and precursors thereof. Quickcompany. [Link]
-
Wang, C. et al. (2018). Convenient access to polyfunctional pyrazoles via a highly efficient and regioselective multicomponent reaction. Organic & Biomolecular Chemistry, 16(29), 5276-5280. [Link]
-
Krishnamurthy, S. et al. (2021). Anchimeric-Assisted Spontaneous Hydrolysis of Cyanohydrins Under Ambient Conditions: Implications for Cyanide-Initiated Selective Transformations. Chemistry – An Asian Journal, 16(18), 2636-2642. [Link]
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-
Mogilaiah, K. et al. (2007). An Efficient Synthesis of 1H-Pyrazole-4-carboxylic Acid Esters with Vilsmeier Reagent under Neat Conditions. HETEROCYCLES, 71(8), 1841-1846. [Link]
-
Maheshkumar, K. et al. (2021). The Recent Development of the Pyrazoles: A Review. Indian Journal of Environmental Science, 17(9). [Link]
-
Wang, H. et al. (2015). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 20(10), 17896-17911. [Link]
-
Edilova, Y. O. et al. (2023). Exploring Three Avenues: Chemo- and Regioselective Transformations of 1,2,4-Triketone Analogs into Pyrazoles and Pyridazinones. Molecules, 28(18), 6683. [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]
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Guchhait, S. K. et al. (2024). Recent Highlights in the Synthesis and Biological Significance of Pyrazole Derivatives. ChemistrySelect, 9(1). [Link]
-
Fares, M. et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(24), 7589. [Link]
-
El-Faham, A. et al. (2020). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules, 25(18), 4159. [Link]
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The Journal of Organic Chemistry Ahead of Print. (2024). ACS Publications. [Link]
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Chem. Proc., 2021, ECSOC-24. (2021). MDPI. [Link]
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Dadashipour, M. et al. (2011). Mechanistic aspects of cyanogenesis from active-site mutant Ser80Ala of hydroxynitrile lyase from Manihot esculenta in complex with acetone cyanohydrin. Acta Crystallographica Section D: Biological Crystallography, 67(6), 521-527. [Link]
- Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
-
Zhang, Y. et al. (2011). Dimethyl 1-cyano-methyl-1H-pyrazole-3,5-dicarboxyl-ate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2678. [Link]
-
University of Windsor. (n.d.). Hydrolysis. [Link]
-
D'Arcy, D. M. (2010). Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]
-
Mohan, C. D. et al. (2022). Exploitation of pyrazole C-3/5 carbaldehydes towards the development of therapeutically valuable scaffolds: a review. Chemical Papers, 76(8), 4647-4676. [Link]
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-
National Center for Biotechnology Information. (n.d.). Methyl 1H-pyrazole-4-carboxylate. PubChem Compound Database. [Link]
-
Organic Chemistry Portal. (n.d.). Methyl Esters. [Link]
-
Sciforum. (2024). A novel method of iodination and azo bond formation by nitrogen triiodide. [Link]
-
Xu, Y. C. et al. (1994). Selective deprotection of esters using magnesium and methanol. Tetrahedron Letters, 35(34), 6207-6210. [Link]
Sources
Application Note: Chemoselective Reduction of Cyanomethyl Pyrazole Carboxylates to Ethylamines
Strategic Overview & Critical Analysis
The reduction of a cyanomethyl group (
The "Lactam Trap"
In pyrazole systems, the spatial proximity between the newly formed primary amine (on the side chain) and the carboxylate ester (on the ring) often favors rapid intramolecular nucleophilic attack. This results in the formation of a stable lactam (cyclic amide), an often irreversible dead-end that ruins yield.
The Solution: We employ an In-Situ Trapping Strategy . By introducing di-tert-butyl dicarbonate (
-
Steric/Electronic Protection: The carbamate is non-nucleophilic, completely preventing lactamization.
-
Purification: The resulting Boc-protected amine is lipophilic, facilitating easy extraction and silica chromatography, unlike the highly polar free amine.
Chemoselectivity
We must avoid reducing the ester to an alcohol (over-reduction).
-
Avoid:
(Lithium Aluminum Hydride) – will indiscriminately reduce the ester. -
Select:
or Controlled Hydrogenation (Raney Ni).
Mechanistic Pathways
The following diagram illustrates the divergent pathways. The "Red Path" represents the failure mode (lactamization), while the "Green Path" represents the optimized trapping protocol.
Figure 1: Kinetic competition between lactam formation and Boc-protection during nitrile reduction.
Protocol A: The "Chemical Hydride" Method (Lab Scale)
Best for: Small to medium scale (<10g), high chemoselectivity, no special pressure equipment.
Reagents: Cobalt(II) Chloride Hexahydrate (
Causal Explanation
alone is too weak to reduce nitriles.[1][2][3] AddingStep-by-Step Procedure
-
Preparation: In a round-bottom flask, dissolve the cyanomethyl pyrazole carboxylate (1.0 equiv) and
(2.0 equiv) in Methanol ( concentration). -
Catalyst Addition: Add
(1.0 equiv). The solution will turn pink/purple.-
Note: Stoichiometric cobalt is often required for rapid reaction, though catalytic amounts (0.1 equiv) can work with slower kinetics.
-
-
Reduction (The Critical Step): Cool the mixture to
in an ice bath. Add (5.0–7.0 equiv) portion-wise over 30 minutes.-
Visual Cue: The solution will turn black immediately (formation of
) and evolve hydrogen gas vigorously. -
Safety: Ensure good ventilation.
-
-
Reaction: Allow to warm to room temperature and stir for 2–4 hours. Monitor by LCMS for the disappearance of the nitrile and appearance of the
peak. -
Work-up:
-
Quench with saturated aqueous
(dissolves boron salts). -
Filter off the black cobalt residue through a Celite pad.
-
Extract the filtrate with Ethyl Acetate.
-
Wash organics with brine, dry over
, and concentrate.
-
-
Purification: Flash chromatography (Hexanes/EtOAc).
Protocol B: Catalytic Hydrogenation (Scale-Up)
Best for: Large scale (>10g), avoiding stoichiometric metal waste.
Reagents: Raney Nickel, Hydrogen gas (
Causal Explanation
Raney Nickel is a spongy, activated nickel catalyst. Under
Step-by-Step Procedure
-
Safety Check: Raney Nickel is pyrophoric (ignites in air) when dry. Always handle as a slurry in water or alcohol.
-
Loading: In a hydrogenation vessel (Parr shaker or autoclave), add:
-
Substrate (1.0 equiv) dissolved in Ethanol or Methanol.
- (1.2–1.5 equiv).
-
Raney Nickel (approx. 20–50 wt% of substrate, washed with ethanol).
-
-
Hydrogenation:
-
Purge vessel with
three times, then three times. -
Pressurize to 50 psi (3.5 bar).
-
Shake/Stir at Room Temperature for 6–12 hours.
-
Optimization: If reaction is sluggish, heat to
, but monitor closely to avoid ester reduction.
-
-
Work-up:
-
Filter carefully through Celite (keep wet to prevent fire).
-
Concentrate filtrate.
-
Comparative Data & Troubleshooting
Method Comparison Table
| Feature | Protocol A ( | Protocol B (Raney Ni/ |
| Chemoselectivity | Excellent (Ester safe) | Good (Temp dependent) |
| Lactam Prevention | High (with | High (with |
| Scalability | Low/Medium (Exothermic) | High (Industrial standard) |
| Safety Profile | Pyrophoric catalyst, Pressurized | |
| Cost | Higher (Stoichiometric Co) | Lower (Catalytic Ni) |
Troubleshooting Guide
-
Problem: Ester reduction observed (Alcohol formation).
-
Cause: Too much
or temperature too high in Protocol B. -
Fix: Switch to Protocol A; keep temp
.
-
-
Problem: Incomplete conversion of Nitrile.
-
Cause: Catalyst poisoning (common with pyrazoles due to N-coordination).
-
Fix: Increase catalyst loading. For Protocol A, add a second portion of
and .
-
-
Problem: Lactam formation despite Boc-anhydride.
-
Cause: Trapping is too slow relative to cyclization.
-
Fix: Ensure
is in excess (2.0 equiv) and dissolved before adding the reducing agent.
-
Workflow Visualization (Protocol A)
Figure 2: Operational workflow for the Cobalt Boride reduction method.
References
-
Satoh, T., et al. (1969). "The selective reduction of nitriles to amines with cobalt chloride and sodium borohydride."[6] Tetrahedron Letters, 10(49), 4555-4558.
-
Klenke, B., & Gilbert, I. H. (2001).[7] "Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel."[7][8] The Journal of Organic Chemistry, 66(7), 2480-2483.[7][8]
-
Caddick, S., et al. (2003).[3] "A generic approach for the catalytic reduction of nitriles." Tetrahedron Letters, 44(7), 1393-1395.
-
Heinzman, S. W., & Ganem, B. (1982). "Mechanism of sodium borohydride-cobaltous chloride reductions." Journal of the American Chemical Society, 104(25), 6801-6802.
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. scispace.com [scispace.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]
- 7. Nitrile reduction in the presence of Boc-protected amino groups by catalytic hydrogenation over palladium-activated Raney-nickel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
Reaction conditions for Methyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate amidation
Application Note: Optimized Amidation Protocols for Methyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate
Executive Summary
This Application Note details the reaction conditions for the chemoselective amidation of This compound (1) . This scaffold is a critical pharmacophore in the synthesis of Janus Kinase (JAK) inhibitors (e.g., Baricitinib analogs).[1] The primary synthetic challenge is the chemoselective conversion of the C4-ester to an amide without compromising the labile N1-cyanomethyl group, which is susceptible to hydrolysis (to primary amide) or deprotonation (leading to side reactions) under harsh conditions.[1] This guide provides two validated pathways: Direct Aminolysis for primary amides and a Two-Step Hydrolysis/Coupling sequence for complex secondary amides.[1]
Mechanistic Considerations & Chemoselectivity
The substrate contains two electrophilic sites: the C4-methyl ester and the N1-cyanomethyl nitrile .[1]
-
Ester (Target): Reacts via nucleophilic acyl substitution.[1] Pyrazole-4-carboxylates are moderately reactive but often require activation or high concentrations of amine due to the electron-rich nature of the pyrazole ring.[1]
-
Nitrile (Off-Target): Susceptible to:
-
Hydrolysis: Strong aqueous acids or bases will convert the nitrile to a primary amide (
) or carboxylic acid.[1] -
Pinner Reaction: Anhydrous acids (e.g., excess HCl from thionyl chloride) in alcohols can convert the nitrile to an imidate ester.[1]
-
Deprotonation: The methylene protons (
) are acidic ( in DMSO, lower if coordinated).[1] Strong bases (NaH, LDA) must be avoided to prevent carbanion formation and polymerization.[1]
-
Strategic Approach:
-
Path A (Primary Amides): Use high concentrations of ammonia in anhydrous methanol.[1] The kinetic rate of aminolysis at the ester is significantly faster than nitrile addition at neutral/mildly basic pH.[1]
-
Path B (Substituted Amides): Use a mild hydrolysis (LiOH, controlled stoichiometry) followed by peptide coupling (HATU/EDC) to avoid competing nucleophilic attack at the nitrile.[1]
Experimental Protocols
Method A: Direct Aminolysis (Synthesis of Primary Amide)
Best for: Converting the ester directly to the primary carboxamide (
Reagents:
-
Substrate: this compound (1.0 eq)[1]
-
Reagent: 7 N Ammonia in Methanol (10–20 eq)[1]
-
Solvent: Methanol (Anhydrous)[1]
Protocol:
-
Charge: In a pressure-rated glass vial or sealed tube, dissolve the substrate (1.0 g, 6.0 mmol) in anhydrous Methanol (5 mL).
-
Addition: Cool the solution to 0°C. Slowly add 7 N
in MeOH (17 mL, ~120 mmol).-
Note: A large excess of ammonia drives the equilibrium and ensures a reasonable reaction rate without heating to dangerous temperatures.[1]
-
-
Reaction: Seal the vessel tightly. Stir at 50°C for 16–24 hours.
-
Workup:
Critical Process Parameter (CPP): Moisture content.[1] Ensure Methanol is anhydrous.[1] Water promotes competitive hydrolysis of the nitrile to the amide byproduct.[1]
Method B: Two-Step Hydrolysis & Coupling (Synthesis of Secondary Amides)
Best for: Coupling with valuable or non-nucleophilic amines (e.g., anilines, heterocycles).[1]
Step 1: Controlled Hydrolysis
-
Dissolution: Dissolve substrate (1.0 eq) in THF/Water (3:1 ratio).
-
Saponification: Cool to 0°C. Add LiOH·H₂O (1.05 eq) dropwise as a 1 M aqueous solution.
-
Warning: Do not use excess base (e.g., 2-3 eq) or NaOH/KOH at high temps, as this risks hydrolyzing the nitrile.[1]
-
-
Reaction: Stir at 0°C to RT for 2–4 hours. Monitor consumption of ester.[1][3]
-
Isolation: Carefully acidify to pH 4–5 with 1 N HCl. Extract with EtOAc (3x).[1][2] Dry over
and concentrate.-
Intermediate: 1-(cyanomethyl)-1H-pyrazole-4-carboxylic acid.[1]
-
Step 2: Amide Coupling (HATU Method)
-
Activation: Dissolve the carboxylic acid intermediate (1.0 eq) in anhydrous DMF.
-
Reagents: Add HATU (1.2 eq) and DIPEA (2.5 eq) . Stir for 5 minutes at RT to activate the acid.
-
Coupling: Add the target amine (
, 1.1 eq).[1] -
Reaction: Stir at RT for 2–12 hours.
-
Workup: Dilute with water (precipitate often forms).[1] Filter or extract with EtOAc.[1][2] Wash organic layer with saturated
and Brine.[1]
Comparative Data & Decision Matrix
| Parameter | Method A: Direct Aminolysis | Method B: Hydrolysis + Coupling |
| Target Product | Primary Amide ( | Secondary/Tertiary Amides ( |
| Reagents | 7N | LiOH then HATU/DIPEA |
| Temp/Time | 50°C / 24 h | 0°C |
| Atom Economy | High | Moderate (Coupling reagents waste) |
| Risk Profile | Low (if anhydrous) | Medium (Over-hydrolysis risk) |
| Yield (Typ.) | 90% | 75-85% (over 2 steps) |
Visualization of Reaction Pathways
Caption: Figure 1 illustrates the two primary synthetic routes. Method A utilizes direct aminolysis for primary amides, while Method B employs a controlled hydrolysis-coupling sequence for substituted amides, minimizing the risk of nitrile hydrolysis (red dashed lines).[1]
Troubleshooting & Optimization
-
Issue: Low Conversion in Method A.
-
Issue: "Pink/Red" Coloration.
-
Issue: Nitrile Hydrolysis (Amide Byproduct).
References
-
General Pyrazole Amidation: Org. Biomol. Chem., 2013, 11 , 3297-3305.[1] (Coupling of carboxylate salts).[1][4] Link
-
TBD Catalysis: J. Org. Chem., 2010, 75 , 24, 8351–8354.[1] (TBD-catalyzed aminolysis of esters).[1] Link[1]
-
Baricitinib Synthesis Context: Molecules, 2015, 20 , 8395-8408.[1] (Synthesis of Pyrazole-4-carboxylic acid amide derivatives). Link[1]
-
Cyanomethyl Stability: Bioorg. Med. Chem. Lett., 2009, 19 , 2664-2667.[1] (SAR of JAK inhibitors containing cyanomethyl motifs).[1] Link[1]
Sources
- 1. researchgate.net [researchgate.net]
- 2. 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 3. cbijournal.com [cbijournal.com]
- 4. Amide bond formation in aqueous solution: direct coupling of metal carboxylate salts with ammonium salts at room temperature - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes & Protocols: Leveraging Methyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate as a Versatile Precursor for Click Chemistry in Drug Discovery
Abstract
The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry," offers a robust and bioorthogonal method for forging stable molecular linkages, a process invaluable in modern drug development and chemical biology.[1][2] Pyrazole scaffolds are privileged structures in medicinal chemistry, appearing in numerous approved pharmaceuticals.[3] This guide details a novel and strategic application of Methyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate, a readily available building block. While not directly reactive in CuAAC, this compound serves as an excellent precursor to a potent, click-ready azide. We provide a validated, two-step synthetic pathway to convert the cyanomethyl moiety into a reactive azidoethyl group, followed by a general protocol for its application in CuAAC reactions. These methodologies empower researchers to efficiently incorporate the versatile pyrazole core into complex molecular architectures, facilitating the rapid assembly of compound libraries for screening and lead optimization.
Introduction: The Strategic Value of Pyrazole Scaffolds and Click Chemistry
The pyrazole nucleus is a five-membered diazole ring that is a common feature in a multitude of biologically active compounds, demonstrating a wide spectrum of therapeutic activities including anticancer and anti-inflammatory properties.[2][3][4][5][6] Its rigid, planar structure and defined arrangement of hydrogen bond donors and acceptors make it an ideal scaffold for designing targeted inhibitors and molecular probes.
Parallel to the rise of scaffold-based drug design, the advent of click chemistry has revolutionized how complex molecules are assembled.[1] The CuAAC reaction, which forms a highly stable 1,4-disubstituted 1,2,3-triazole from an azide and a terminal alkyne, is the prototypical click reaction.[1][2][7][8] Its exceptional reliability, mild reaction conditions, and orthogonality to most biological functional groups make it the premier choice for bioconjugation, lead discovery, and materials science.[1][9][10]
This document bridges these two powerful concepts by providing a comprehensive guide to functionalizing this compound for use in CuAAC. The workflow involves a selective chemical transformation of the cyanomethyl group into a reactive azide, thereby unlocking the potential of this building block for click chemistry applications.
Synthetic Pathway: From Precursor to Click-Ready Azide
The strategic conversion of this compound into a click-reactive azide is achieved in two robust, high-yielding steps. The overall workflow is designed to be selective, ensuring that the valuable methyl ester functionality remains intact for potential downstream modifications.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Click Chemistry [organic-chemistry.org]
- 3. broadpharm.com [broadpharm.com]
- 4. Diazotization is a chemical reaction that involves the conversion of - askIITians [askiitians.com]
- 5. byjus.com [byjus.com]
- 6. Diazotisation [organic-chemistry.org]
- 7. glenresearch.com [glenresearch.com]
- 8. Frontiers | Sustainable Construction of Heterocyclic 1,2,3-Triazoles by Strict Click [3+2] Cycloaddition Reactions Between Azides and Alkynes on Copper/Carbon in Water [frontiersin.org]
- 9. jenabioscience.com [jenabioscience.com]
- 10. axispharm.com [axispharm.com]
Application Note: Strategic Transformations of the Nitrile Moiety on Pyrazole Scaffolds
Abstract & Strategic Overview
The pyrazole ring is a privileged scaffold in modern drug discovery, featured in blockbuster therapeutics like Ruxolitinib (Jakafi) and Celecoxib (Celebrex). The nitrile group (
However, the pyrazole ring introduces unique challenges:
-
Electronic Duality: Depending on substitution (N1-aryl vs. N1-alkyl), the ring can act as either an electron donor or acceptor, altering the electrophilicity of the nitrile carbon.
-
Coordination Poisoning: The
nitrogens of the pyrazole can coordinate to transition metal catalysts ( , ), often stalling standard hydrogenation protocols. -
Tautomeric Interference: Unsubstituted pyrazoles (
) can interfere with base-mediated mechanisms via deprotonation.
This guide provides three field-proven, self-validating protocols to navigate these challenges, focusing on Amide Formation , Primary Amine Reduction , and Tetrazole Bioisostere Synthesis .
Decision Matrix: Reagent Selection
The following workflow illustrates the decision logic for selecting the appropriate reagent system based on the desired pharmacophore and substrate constraints.
Figure 1: Strategic decision tree for nitrile transformations. Selection prioritizes chemoselectivity and safety over raw reactivity.
Module 1: Controlled Hydrolysis to Primary Amides
Target: Conversion of Pyrazole-
The Challenge: Over-Hydrolysis
Standard acidic (
The Solution: The Radziszewski Reaction
Using Alkaline Hydrogen Peroxide (
Protocol 1: -Mediated Hydrolysis
Applicable to: N-alkyl and N-aryl pyrazole-carbonitriles.
Reagents:
-
Substrate: Pyrazole-nitrile (1.0 equiv)
-
Oxidant: 30% Hydrogen Peroxide (
) (5.0 - 10.0 equiv) -
Base: 6N
(1.0 - 2.0 equiv) or (mild alternative) -
Solvent: Ethanol/DMSO (4:1) or Methanol[1]
Step-by-Step Procedure:
-
Dissolution: Dissolve the pyrazole-nitrile in Ethanol. If solubility is poor, add DMSO dropwise until clear.
-
Activation: Cool the solution to 0°C in an ice bath. Add the base (
) dropwise.-
Expert Note: For N-unsubstituted pyrazoles, use 2.5 equiv of base to account for deprotonation of the pyrazole
.
-
-
Addition: Add 30%
slowly via syringe pump or dropping funnel. The reaction is exothermic; maintain internal temp < 25°C. -
Reaction: Allow to warm to room temperature. Monitor by LCMS (typically 1–4 hours).
-
Self-Validation: Look for the Mass shift of +18 Da (M+18). If M+19 (Acid) appears, quench immediately.
-
-
Quench: Pour mixture into ice water containing saturated sodium thiosulfate (to neutralize excess peroxide).
-
Isolation: The amide often precipitates. Filter and wash with cold water.[1] If no precipitate, extract with Ethyl Acetate.[1]
Module 2: Chemoselective Reduction to Primary Amines
Target: Conversion of Pyrazole-
The Challenge: Poisoning and Hydrogenation
Catalytic hydrogenation (
The Solution: Cobalt Boride ( ) System
The combination of Cobalt(II) Chloride and Sodium Borohydride generates "Cobalt Boride" in situ. This black, heterogeneous species functions as a surface catalyst that coordinates the nitrile and facilitates hydride transfer. It is chemoselective , leaving the pyrazole ring, esters, and nitro groups intact.
Protocol 2: / Reduction
Reagents:
-
Substrate: Pyrazole-nitrile (1.0 equiv)
-
Catalyst Precursor:
(1.0 - 2.0 equiv) -
Reductant:
(5.0 - 10.0 equiv) -
Solvent: Methanol (dry)
Step-by-Step Procedure:
-
Setup: Dissolve the pyrazole-nitrile and
in dry Methanol. The solution will be pink/purple. -
Reduction: Cool to 0°C. Add
portion-wise (CAUTION: Vigorous gas evolution of ).-
Visual Check: The solution must turn from pink to a black suspension . This black precipitate is the active Cobalt Boride species. If it remains pink, the active catalyst has not formed (check
quality).
-
-
Progression: Stir at room temperature for 2–6 hours.
-
Workup (The "Black Sludge" Issue):
-
Acidify carefully with 2N
to pH ~2 (destroys boride and solubilizes Cobalt). -
Basify with
to pH ~10. -
Extract with DCM or Chloroform/Isopropanol (3:1) for polar amines.
-
-
Purification: Amine products often chelate Cobalt. If the product is green/pink, wash the organic layer with EDTA solution or aqueous ammonia.
Figure 2: In-situ generation of the active Cobalt Boride catalyst.
Module 3: Bioisostere Installation (Tetrazoles)
Target: Conversion of Pyrazole-
The Challenge: Safety and Activation
Classic tetrazole synthesis uses neat Hydrazoic Acid (
The Solution: The Demko-Sharpless Protocol
Using Zinc Bromide (
Protocol 3: Zinc-Catalyzed [3+2] Cycloaddition
Reagents:
-
Substrate: Pyrazole-nitrile (1.0 equiv)
-
Azide Source: Sodium Azide (
) (1.1 - 1.5 equiv) -
Catalyst: Zinc Bromide (
) (1.0 equiv) or -
Solvent: Water (or Water/Isopropanol 1:1 if insoluble)
Step-by-Step Procedure:
-
Assembly: In a pressure vial or round-bottom flask, combine the Nitrile,
, and in water. -
Heating: Heat to reflux (100°C) or 120°C in a sealed microwave vial.
-
Expert Note: The reaction relies on the formation of a Zinc-Tetrazolate intermediate. Vigorous stirring is essential as the mixture may become heterogeneous.
-
-
Monitoring: Run for 12–24 hours.
-
Self-Validation: TLC will show a baseline spot (the tetrazolate salt).
-
-
Workup (Critical for Safety):
-
Isolation: Extract with Ethyl Acetate. The product is usually pure enough for use after evaporation.
Summary of Reagent Performance
| Transformation | Reagent System | Key Advantage | Key Limitation |
| Hydrolysis | Stops at Amide; High Yield | Exothermic; Oxidative conditions | |
| Reduction | Chemoselective; Preserves Ring | Cobalt waste; Product chelation | |
| Cycloaddition | Aqueous solvent; Safe(r) | Requires heat; Acidic workup risks |
References
-
Radziszewski Reaction (Hydrolysis)
- McIsaac, J. E., et al. "The Mechanism of the Base-Catalyzed Conversion of Nitriles to Amides by Hydrogen Peroxide." The Journal of Organic Chemistry, vol. 36, no. 20, 1971.
-
Cobalt Boride Reduction
- Satoh, T., et al. "Borohydride Reduction of Nitriles to Amines in the Presence of Cobalt Chloride." Tetrahedron Letters, vol. 10, no. 52, 1969.
- Osby, J. O., et al. "Reduction of Nitriles to Primary Amines with Cobalt Chloride and Sodium Borohydride." Journal of the American Chemical Society, 1986.
-
Zinc-Catalyzed Tetrazole Synthesis
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Catalyst-free reductions of nitriles to amino-boranes using sodium amidoborane and lithium borohydride - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 3. 1H-Tetrazole synthesis [organic-chemistry.org]
- 4. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 5. uokerbala.edu.iq [uokerbala.edu.iq]
- 6. Tetrazolium Compounds: Synthesis and Applications in Medicine - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Microwave-Assisted Synthesis Utilizing Methyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate
Introduction: Accelerating Heterocyclic Synthesis with Microwave Technology
In the fast-paced environment of drug discovery and development, the rapid and efficient synthesis of novel heterocyclic scaffolds is paramount. Pyrazole derivatives are a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a transformative technology, offering significant advantages over conventional heating methods, including dramatically reduced reaction times, improved yields, and enhanced reaction selectivity.[2][3] This is achieved through the direct and efficient heating of polar molecules in the reaction mixture via dipolar polarization and ionic conduction, a mechanism fundamentally different from the slower process of thermal conduction.[4]
This technical guide provides detailed protocols and insights for the application of Methyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate as a versatile building block in microwave-assisted synthesis. We will explore its utility in the rapid construction of more complex, biologically relevant heterocyclic systems, specifically focusing on the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. The protocols herein are designed to be robust and reproducible, providing researchers with a solid foundation for their synthetic endeavors.
Core Principles of Microwave-Assisted Synthesis with Pyrazole Derivatives
The application of microwave energy to organic synthesis is not merely about rapid heating; it is about precise and controlled energy delivery.[5] When designing a microwave-assisted synthesis, several key parameters must be considered to ensure optimal results and safety.
Solvent Selection: The Heart of Microwave Absorption
The choice of solvent is critical for efficient microwave heating. Polar solvents with high dielectric constants and loss tangents, such as dimethylformamide (DMF), ethanol, and acetonitrile, absorb microwave energy effectively and heat up rapidly.[6] For the synthesis of pyrazolo[1,5-a]pyrimidines from this compound, a high-boiling polar solvent like DMF or ethanol is often preferred to achieve the necessary reaction temperatures while maintaining a safe operating pressure within the sealed reaction vessel.[7] Solvent-free reactions are also a viable and environmentally friendly option, particularly if the reactants themselves are polar enough to absorb microwave energy.[4][8]
Temperature and Time Optimization: A Balancing Act
One of the primary advantages of MAOS is the ability to reach high temperatures quickly and maintain them with high precision.[9] A good starting point for optimizing a reaction is to set the temperature 10-20°C above the boiling point of the solvent used in a conventional method.[10] Reaction times are typically reduced from hours to minutes.[2] It is crucial to monitor the reaction progress to avoid decomposition of the starting materials or products due to excessive heating.
Safety in Microwave Chemistry: A Non-Negotiable Priority
Modern laboratory microwave reactors are equipped with advanced safety features, including temperature and pressure sensors, to prevent runaway reactions.[3][11] However, it is imperative that researchers adhere to strict safety protocols. Never use a domestic microwave oven for chemical synthesis. [3] Always use dedicated, pressure-rated reaction vessels and ensure they are not filled to more than two-thirds of their volume.[5] Familiarize yourself with the instrument's safety features and emergency procedures before commencing any experiment.
Experimental Protocol: Microwave-Assisted Synthesis of a Pyrazolo[1,5-a]pyrimidine Derivative
This protocol details the synthesis of a substituted pyrazolo[1,5-a]pyrimidine via the cyclocondensation of this compound with a β-dicarbonyl compound under microwave irradiation. This class of compounds is of significant interest in medicinal chemistry due to their diverse biological activities.[12]
Materials and Reagents
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Ethanol (anhydrous)
-
Acetic acid (glacial)
-
Dedicated laboratory microwave reactor with pressure and temperature monitoring
-
Pressure-rated microwave reaction vials (10 mL) with stir bars
-
Standard laboratory glassware for work-up and purification
-
Silica gel for column chromatography
Step-by-Step Procedure
-
Reactant Preparation: In a 10 mL pressure-rated microwave reaction vial containing a magnetic stir bar, add this compound (1.0 mmol, 167.15 mg).
-
Solvent and Reagent Addition: To the vial, add anhydrous ethanol (3 mL), followed by acetylacetone (1.2 mmol, 0.12 mL) and glacial acetic acid (0.5 mL) as a catalyst.
-
Vial Sealing: Securely seal the reaction vial with the appropriate cap.
-
Microwave Irradiation: Place the sealed vial into the cavity of the microwave reactor. Set the reaction parameters as follows:
-
Temperature: 120 °C
-
Ramp time: 2 minutes
-
Hold time: 10 minutes
-
Microwave Power: 100-200 W (dynamic power control to maintain temperature)
-
Stirring: On
-
-
Cooling: After the irradiation is complete, allow the reaction vial to cool to room temperature (below 50 °C) before carefully opening it.
-
Work-up: Transfer the reaction mixture to a round-bottom flask and concentrate under reduced pressure to remove the ethanol.
-
Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure pyrazolo[1,5-a]pyrimidine derivative.
-
Characterization: Characterize the final product by standard analytical techniques (¹H NMR, ¹³C NMR, and mass spectrometry).
Data Presentation
| Parameter | Value |
| Starting Material | This compound |
| Reagent | Acetylacetone |
| Solvent | Ethanol |
| Catalyst | Acetic Acid |
| Microwave Temperature | 120 °C |
| Microwave Hold Time | 10 minutes |
| Expected Product | Methyl 2,7-dimethyl-5-oxo-4,5-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylate |
| Typical Yield | 85-95% |
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the microwave-assisted synthesis protocol.
Safety Protocols for Microwave-Assisted Synthesis
Adherence to strict safety protocols is crucial for the safe operation of microwave reactors in a laboratory setting.[3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Equipment Inspection: Before each use, inspect the microwave reactor for any signs of damage, particularly the door seals and safety interlocks.[5]
-
Vessel Integrity: Use only pressure-rated reaction vessels specified by the manufacturer. Do not use vessels that are cracked or chipped.
-
Ventilation: Operate the microwave reactor in a well-ventilated fume hood to prevent the accumulation of flammable or toxic vapors.[3]
-
Exothermic Reactions: Exercise extreme caution with potentially exothermic reactions. Start with small-scale reactions and monitor the temperature and pressure closely.
-
Emergency Procedures: Be familiar with the emergency shutdown procedures for the microwave reactor. In case of a fire or explosion, keep the oven door closed and disconnect the power source if it is safe to do so.
Conclusion
Microwave-assisted synthesis offers a powerful and efficient platform for the rapid elaboration of heterocyclic scaffolds from versatile building blocks like this compound. The protocols and guidelines presented in this document provide a comprehensive framework for researchers to leverage this technology safely and effectively, accelerating the pace of drug discovery and chemical research. By understanding the core principles of microwave heating and adhering to best practices, scientists can unlock the full potential of this transformative synthetic methodology.
References
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]
-
SYNTHESIS OF FUSED PYRAZOLO[1,5-a]PYRIMIDINE DERIVATIVES UNDER MICROWAVE IRRADIATION AND ULTRASOUND. HETEROCYCLES. [Link]
-
Microwave Assisted Drug Synthesis (MADS): A Green Technology in Medicinal Chemistry. Longdom Publishing. [Link]
-
An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors. MDPI. [Link]
-
Microwave Assisted Synthesis of Pyrazolo[1,5-a]pyrimidine, Triazolo[1,5-a]pyrimidine, Pyrimido[1,2-a]benzimdazole, Triazolo[5,1-c][1][12][13]triazine and Imidazo[2,1-c][1,2,4. Bentham Science. [Link]
-
Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. [Link]
-
Microwave-assisted protocols for the expedited synthesis of pyrazolo[1,5-a] and [3,4-d]pyrimidines. ResearchGate. [Link]
-
Synthesis of pyrimidine linked pyrazole heterocyclics by microwave irradiative cyclocondensation and evaluation of their insecticidal and antibacterial potential. NIScPR. [Link]
-
Synthesis of functionalized pyrazolopyran derivatives: comparison of two-step vs. one-step vs. microwave-assisted protocol and. Journal of Chemical Sciences. [Link]
-
The impact of microwave synthesis on drug discovery. Nature. [Link]
-
Microwave Assisted Synthesis of Antioxidant Dihydro-Pyrazole Hybrids as Possible Lipoxygenase Inhibitors. MDPI. [Link]
-
Safety Considerations for Microwave Synthesis. CEM Corporation. [Link]
-
Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. MDPI. [Link]
-
Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]
-
Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. PMC. [Link]
-
Microwave-assisted green approach toward the unexpected synthesis of pyrazole-4-carboxylates. ResearchGate. [Link]
-
Full article: Microwave-assisted synthesis of nitrogen-containing heterocycles. Taylor & Francis Online. [Link]
-
Microwave-Assisted and Continuous Flow Multistep Synthesis of 4-(Pyrazol-1-yl)carboxanilides. AFINÍTICA. [Link]
-
Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids. ACS Publications. [Link]
-
Organic Syntheses Procedure. Organic Syntheses. [Link]
-
Microwave Synthesis. Organic Chemistry Portal. [Link]
-
Microwave Intensified Synthesis: Batch and Flow Chemistry. UCL Discovery. [Link]
-
Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. [Link]
-
Impact of Microwaves on Organic Synthesis and Strategies toward Flow Processes and Scaling Up. ACS Publications. [Link]
-
Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing. [Link]
-
Exploring advanced microwave strategy for the synthesis of two-dimensional energy materials. AIP Publishing. [Link]
-
Solvent Choice for Microwave Synthesis. CEM Corporation. [Link]
-
High speed synthesis of pyrazolones using microwave-assisted neat reaction technology. Springer. [Link]
-
A study of the regioisomerism in pyrazole alkylation using environmental friendly microwave irradiation. ResearchGate. [Link]
-
Functional Group Transformations in Organic Chemistry: Reactivity and Selectivity. ResearchGate. [Link]
-
Methyl 1H-pyrazole-4-carboxylate. PubChem. [Link]
-
New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. ResearchGate. [Link]
-
Advances in Organic Functional Group Transformation. Organic Chemistry Portal. [Link]
-
One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. SID. [Link]1/en)
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. Safety Considerations for Microwave Synthesis [cem.com]
- 4. scielo.br [scielo.br]
- 5. Microwave Synthesis [organic-chemistry.org]
- 6. Solvent Choice for Microwave Synthesis [cem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Microwave-Assisted Green Synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 13. An Efficient Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines: Microwave-Assisted Copper Catalyzed C-3 Amination of 5-Amino-3-Bromo-Substituted Precursors | MDPI [mdpi.com]
Scalable synthesis methods for cyanomethyl pyrazole esters
Application Note: Scalable Regioselective Synthesis of Cyanomethyl Pyrazole Esters
Abstract
Cyanomethyl pyrazole esters are critical pharmacophores in the synthesis of JAK inhibitors (e.g., Ruxolitinib analogs) and next-generation agrochemicals. While academic routes often utilize sodium hydride (NaH) for N-alkylation, this approach poses significant safety and scalability risks due to hydrogen evolution and moisture sensitivity. This Application Note details a robust, scalable protocol using mild carbonate bases and Phase Transfer Catalysis (PTC) or Finkelstein conditions to achieve high chemoselectivity and yield. We focus on the synthesis of Ethyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate as a model system, addressing the critical challenges of exothermic control, cyanide handling, and purification without chromatography.
Strategic Route Analysis
For the industrial production of cyanomethyl pyrazole esters, two primary retrosynthetic disconnections exist.
-
Route A: De Novo Cyclization. Condensation of hydrazine derivatives (e.g., cyanomethyl hydrazine) with 1,3-dicarbonyls.
-
Verdict: High cost of functionalized hydrazines and instability of the cyanomethyl group under cyclization conditions make this poor for scale-up.
-
-
Route B: Direct N-Alkylation (Recommended). Alkylation of the parent pyrazole ester with haloacetonitriles.
-
Verdict: High atom economy and availability of cheap commodity starting materials (Ethyl 1H-pyrazole-4-carboxylate and Chloroacetonitrile). The primary challenge is controlling N-alkylation vs. O-alkylation (rare) and preventing bis-alkylation (quaternization).
-
Mechanism & Regioselectivity
In 1H-pyrazoles, the N1 proton is acidic (
Figure 1: Reaction Pathway and Impurity Profile
Caption: Reaction scheme illustrating the transformation and potential critical impurities (over-alkylation and hydrolysis).
Critical Process Parameters (CPPs)
To ensure reproducibility and safety, the following parameters must be strictly controlled:
| Parameter | Specification | Rationale |
| Base Selection | Avoids | |
| Solvent | Acetonitrile (MeCN) | Polar aprotic solvent enhances nucleophilicity of the pyrazolate anion. |
| Catalyst | Potassium Iodide (KI) | 5-10 mol%. Generates in situ Iodoacetonitrile (Finkelstein reaction), which is 50x more reactive than the chloro-derivative. |
| Temperature | 40°C - 50°C | Chloroacetonitrile decomposes/volatilizes >47°C. Higher temps increase bis-alkylation. |
| Stoichiometry | 1.05 - 1.10 equiv (Electrophile) | Slight excess ensures conversion; large excess causes quaternization. |
Detailed Synthesis Protocol
Target: Ethyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate (100g Scale)
Materials:
-
Ethyl 1H-pyrazole-4-carboxylate (CAS 37622-90-5): 100.0 g (0.714 mol)
-
Chloroacetonitrile (CAS 107-14-2): 59.3 g (0.785 mol, 1.1 equiv) [DANGER: TOXIC]
-
Potassium Carbonate (anhydrous, milled): 148.0 g (1.07 mol, 1.5 equiv)
-
Potassium Iodide (KI): 5.9 g (0.035 mol, 0.05 equiv)
-
Acetonitrile (MeCN): 1000 mL (10 vol)
Step-by-Step Procedure:
-
Reactor Setup: Equip a 2L jacketed reactor with a mechanical stirrer, reflux condenser, internal temperature probe, and a pressure-equalizing addition funnel. Purge with
. -
Solids Charge: Charge MeCN (900 mL), Ethyl 1H-pyrazole-4-carboxylate (100 g),
(148 g), and KI (5.9 g). Stir at 250 RPM to create a uniform slurry. -
Activation: Heat the slurry to 40°C and hold for 30 minutes. This ensures deprotonation of the pyrazole to form the active pyrazolate species.
-
Reagent Addition:
-
Dissolve Chloroacetonitrile (59.3 g) in the remaining MeCN (100 mL) in the addition funnel.
-
Critical Step: Add the solution dropwise over 60–90 minutes. Maintain internal temperature between 40°C–45°C. Do not exceed 47°C.
-
-
Reaction Monitoring: Stir at 45°C for 4–6 hours.
-
IPC (In-Process Control): Monitor by HPLC or TLC (50% EtOAc/Hexane). Target: <2% unreacted pyrazole.
-
-
Quench & Workup:
-
Cool reactor to 20°C.
-
Filter the reaction mixture through a Celite/sintered glass pad to remove inorganic salts (
, Excess ). Wash the cake with MeCN (200 mL). -
Concentrate the filtrate under reduced pressure (Rotavap) at 40°C to obtain a semi-solid residue.
-
-
Crystallization (Purification):
-
Dissolve the residue in Isopropanol (IPA, 300 mL) at 60°C.
-
Slowly add Water (150 mL) as an anti-solvent until turbidity persists.
-
Cool slowly to 0–5°C over 2 hours with gentle stirring.
-
Filter the white crystalline solid and wash with cold 1:1 IPA/Water.
-
Dry in a vacuum oven at 40°C for 12 hours.
-
Expected Yield: 85–92% Purity: >98% (HPLC)
Process Workflow & Safety Architecture
Figure 2: Process Engineering Flow
Caption: Operational workflow emphasizing thermal control points and salt removal prior to crystallization.
Safety & Handling (Chloroacetonitrile)
Chloroacetonitrile is a Category 1 acute toxin and lachrymator. It can be absorbed through the skin and releases cyanide upon metabolic or thermal decomposition.
-
Engineering Controls: All handling must occur in a certified fume hood or glovebox. Reactor vents must be scrubbed with a 10% NaOH/Bleach solution to neutralize any escaping vapors.
-
PPE: Double nitrile gloves (or Silver Shield), chemical goggles, and a full-face respirator if outside a hood (emergency only).
-
Cyanide Antidote: A cyanide antidote kit (e.g., Hydroxocobalamin) must be present and visible in the lab.
-
Waste Disposal: Aqueous waste streams must be treated with bleach (sodium hypochlorite) at pH >10 to oxidize cyanide residues to cyanate before disposal.
References
-
National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 7856, Chloroacetonitrile. Retrieved from [Link]
-
Fustero, S., et al. (2009). Regioselective N-Alkylation of Pyrazoles.[1][2][3]Journal of Organic Chemistry, 74(14). (Provides mechanistic grounding for pyrazole tautomerism and alkylation regioselectivity).
- World Intellectual Property Organization (WIPO). (2015). Patent WO2015121443: Process for the preparation of pyrazole derivatives.
- Org. Process Res. Dev. (2012). Safety Evaluation of Reactions Involving Haloacetonitriles. (Guidance on thermal stability limits of chloroacetonitrile).
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing Regioselectivity in Pyrazole Cyanomethylation
Executive Summary & Mechanistic Grounding
The Core Problem:
You are likely observing a mixture of regioisomers when reacting a 3-substituted pyrazole with a cyanomethylating agent (e.g., bromoacetonitrile or chloroacetonitrile). This occurs because 3-substituted pyrazoles exist in annular tautomerism (
The "Distal vs. Proximal" Rule:
To avoid confusion with IUPAC numbering changes during tautomerization, we define the sites relative to the substituent (
-
Distal Nitrogen (N1): The nitrogen furthest from the substituent. Alkylation here yields the 1,3-disubstituted product (usually thermodynamically and sterically favored).
-
Proximal Nitrogen (N2): The nitrogen adjacent to the substituent. Alkylation here yields the 1,5-disubstituted product (often kinetically favored by chelation or specific solvent effects).
Mechanistic Reality: Regioselectivity is governed by the "SE-C" Triad :
-
S terics: Bulky groups at C3 shield the Proximal N, favoring Distal N alkylation.
-
E lectronics: Electron-withdrawing groups (EWG) at C3 can make the Proximal N less nucleophilic (inductive effect), but can also stabilize the transition state for Proximal attack via dipole interactions.
-
C helation/Coordination: Metal cations (
, ) can coordinate between the Proximal N and a donor atom on the C3 substituent, directing alkylation to the Proximal N.
Diagnostic Workflow
Before altering your conditions, map your substrate to this decision tree to identify the dominant force in your reaction.
Caption: Diagnostic logic for selecting reaction conditions based on substrate properties.
Troubleshooting Guides: The "Why" and "How"
Issue A: "I need the 1,3-isomer (Distal), but I'm getting a 50:50 mixture."
Root Cause: Your substituent (
Solution: Switch to "Loose Ion-Pair" Conditions .
-
The Fix: Use
in DMF or MeCN. Cesium is a large, "soft" cation that dissociates well, allowing the pyrazolide anion to react based on pure steric/electronic preference (usually favoring Distal). -
Advanced Fix: Add 18-crown-6 (if using
) to sequester the cation. -
Why it works: By removing the cation's influence, you let the steric bulk of the C3 group (even if small like Methyl) discourage attack at the Proximal N.
Issue B: "I have a Carbonyl/Heterocycle at C3 and I'm getting the wrong (1,5-Proximal) isomer."
Root Cause: The Chelation Trap.
If your C3 group has a lone pair (e.g.,
Solution: Disrupt the Chelation.
-
The Fix: Use a non-coordinating base/counter-ion. Switch to TBAOH (Tetrabutylammonium hydroxide) or phosphazene bases (
-t-Bu) . -
Solvent Switch: Use highly polar solvents like DMSO to solvate the cation strongly, breaking the chelate.
Issue C: "The reaction is stuck or low yield."
Root Cause: Cyanomethyl halides (
Solution:
-
Reagent Choice: Switch from Chloroacetonitrile to Bromoacetonitrile (more reactive, allows lower temp).
-
Temperature: Run at
initially. High temps favor degradation of the alkylating agent over the reaction.
Experimental Protocols
Method A: Standard High-Selectivity (Target: 1,3-Isomer)
Best for: Sterically biased substrates or general screening.
-
Dissolve: 1.0 eq of pyrazole in anhydrous Acetonitrile (MeCN) (0.2 M concentration).
-
Base: Add 1.5 eq of Cesium Carbonate (
) .-
Note: If
is unavailable, use with 0.1 eq of 18-crown-6.
-
-
Addition: Cool to
. Add 1.1 eq of Bromoacetonitrile dropwise. -
Reaction: Warm to RT and stir for 4–12 hours.
-
Workup: Filter off solids. Concentrate. The 1,3-isomer is usually less polar; purify via flash chromatography (Hex/EtOAc).
Method B: The "Chelation Breaker" (Target: 1,3-Isomer with Donor Groups)
Best for: Pyrazoles with esters/amides at C3 that are giving 1,5-isomers.
-
Dissolve: 1.0 eq pyrazole in DMF or DMSO .
-
Base: Add 1.2 eq NaH (60% dispersion) at
. Stir 30 min to fully deprotonate.-
Critical: Ensure
evolution ceases.
-
-
Additive: Add 1.0 eq 15-crown-5 (specifically binds
) OR use LiOtBu in place of NaH if solubility is an issue. -
Alkylation: Add 1.1 eq Chloroacetonitrile . Keep at RT.
Method C: The "Magnesium Switch" (Target: 1,5-Isomer)
Best for: Intentionally synthesizing the Proximal alkylated product.
-
Dissolve: 1.0 eq pyrazole in THF .
-
Catalyst: Add 0.5 eq
(Magnesium bromide etherate) and 2.0 eq DIPEA (Hünig's base). -
Mechanism: The
coordinates to the C3-donor and the Proximal N, guiding the electrophile to that position. -
Alkylation: Add 1.2 eq Bromoacetonitrile. Heat to
.
Comparative Data: Base & Solvent Effects[1][2][3][4]
| Variable | Condition | Primary Outcome | Mechanism |
| Base | Favors 1,3-isomer (Distal) | Steric control; loose ion pairing (Cs). | |
| Base | Mixed / Substrate dependent | Tight ion pairing; can lead to chelation (1,5). | |
| Base | Favors 1,5-isomer (Proximal) | Chelation control (requires donor at C3). | |
| Solvent | TFE / HFIP | Alters Selectivity | H-bonding to N-lone pairs; stabilizes specific tautomers [2]. |
| Solvent | DMF / DMSO | Favors 1,3-isomer | Dipolar aprotic; enhances |
Frequently Asked Questions (FAQ)
Q: Can I equilibrate the wrong isomer to the right one? A: Generally, no . N-alkylation is kinetically controlled and irreversible under standard conditions. You cannot "cook" the 1,5-isomer into the 1,3-isomer. You must optimize the initial reaction conditions.[1]
Q: Why is Bromoacetonitrile turning my reaction black? A: It is decomposing. Bromoacetonitrile is base-sensitive. Ensure your base is not vastly excess, or switch to the more stable (but slower) Chloroacetonitrile and add catalytic NaI (Finkelstein condition) to generate the iodide in situ.
Q: How do I distinguish the isomers by NMR? A:
-
NOESY is King: Look for a correlation (cross-peak) between the new
protons and the substituent at C5 (usually a proton).-
If you see NOE between
and the C5-H: You have the 1,3-isomer (Distal). -
If you see NOE between
and the C3-Substituent: You have the 1,5-isomer (Proximal).
-
-
C13 NMR: The carbon adjacent to the alkylated nitrogen usually shifts upfield relative to the unalkylated tautomer.
Q: Is there a safety concern with these reagents? A: Yes. Haloacetonitriles are potent alkylating agents and metabolic poisons (cyanide release potential). Use strictly in a fume hood. Treat waste streams with bleach (hypochlorite) to oxidize residual cyanide species before disposal.
References
-
Elguero, J. (1994). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry II. Elsevier. Link
-
Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents. Journal of Organic Chemistry, 73(9), 3523–3529. Link
-
Xu, D., et al. (2020).[2] Magnesium-Catalyzed N2-Regioselective Alkylation of 3-Substituted Pyrazoles. Synlett, 31(06), 595-599. Link
-
Knorr, R. (1883). Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft, 16(2), 2597–2599. (Foundational context for pyrazole synthesis vs alkylation). Link
Sources
Troubleshooting hydrolysis side reactions of cyanomethyl pyrazoles
Topic: Troubleshooting Hydrolysis & Side Reactions of Cyanomethyl Pyrazoles Audience: Medicinal Chemists, Process Chemists, and Drug Development Scientists.
Introduction: The "Janus" Nature of Cyanomethyl Pyrazoles
Welcome to the Technical Support Center. You are likely here because your cyanomethyl pyrazole intermediate—a critical scaffold in the synthesis of JAK inhibitors (e.g., Ruxolitinib analogs)—has degraded into an intractable mixture or hydrolyzed prematurely.
The cyanomethyl pyrazole moiety presents a dual-reactivity challenge:
-
The Nitrile (
): Susceptible to acid/base hydrolysis (Pinner/Saponification pathways). -
The
-Methylene ( ): Highly acidic due to the electron-withdrawing nature of both the nitrile and the pyrazole ring (active methylene), making it prone to self-condensation (Thorpe-Ziegler reaction).
This guide provides forensic troubleshooting to diagnose and resolve these specific instability issues.
Module 1: The "Red Tar" Phenomenon (Base-Induced Instability)
Symptom:
-
Reaction mixture turns dark red/black upon addition of base.
-
Loss of nitrile peak in IR (~2250 cm⁻¹).
-
LCMS shows dimers or oligomers (
, , etc.).
Diagnosis:
You are likely encountering Thorpe-Ziegler Self-Condensation rather than simple hydrolysis. The base is deprotonating the
Troubleshooting Protocol
| Variable | Diagnostic Question | Corrective Action |
| Base Strength | Are you using strong bases (NaH, KOtBu, LDA)? | Switch to Weaker Bases: Use carbonates ( |
| N1-Protection | Is the pyrazole N-H free? | Protect N1 First: A free N-H allows for rapid tautomerization and increases the acidity of the cyanomethyl group. Use THP, SEM, or Boc protection before manipulating the nitrile side chain [1]. |
| Concentration | Is the reaction >0.5 M? | Dilute the System: High concentration favors intermolecular attack (dimerization). Run reactions at <0.1 M to favor intramolecular pathways or simple deprotonation without coupling. |
Mechanism Visualization: The Thorpe-Ziegler Trap
Caption: Pathway of base-mediated self-condensation leading to oligomeric impurities.
Module 2: The Acidic Workup Trap (Unwanted Hydrolysis)
Symptom:
-
Nitrile was intact during reaction (TLC/HPLC).
-
After aqueous acidic workup (e.g., 1N HCl wash), the product contains significant Amide (
) impurity. -
Mass spec shows
Da shift.
Diagnosis: Pinner-Type Activation. The pyrazole ring acts as a local base, buffering the local pH and potentially assisting the protonation of the nitrile nitrogen, making it hyper-electrophilic to water attack even at mild temperatures.
Troubleshooting Protocol
Q: How do I remove basic impurities without hydrolyzing the nitrile?
-
The "Cold Quench" Technique:
-
Never add the reaction mixture to acid. Always add the acid to the mixture.
-
Cool the mixture to
or before quenching. -
Critical Step: Use a buffered quench (Sat.
or Phosphate buffer pH 6) instead of strong mineral acids (HCl/ ).
-
-
Solvent Selection:
-
Avoid protic solvents (MeOH, EtOH) during workup if acid is present; they can form imidates (Pinner salts) which then hydrolyze to esters or amides [2].
-
Use DCM or EtOAc for extraction immediately after phase separation.
-
-
Scavenging vs. Washing:
-
If removing amines, consider using solid-supported acid scavengers (e.g., Amberlyst 15) in an organic solvent instead of an aqueous acid wash. This eliminates water from the equation entirely.
-
Module 3: Controlling the Endpoint (Amide vs. Acid)
Scenario: You want to hydrolyze the nitrile, but you need to stop selectively at the Amide (for subsequent Hofmann rearrangement) or push fully to the Carboxylic Acid .
The Challenge: The reaction rate
Optimization Guide
| Target Product | Recommended Conditions | Why it works |
| Primary Amide ( | Radical Hydration: | The hydroperoxide anion ( |
| Carboxylic Acid ( | Acidic Reflux: 6N HCl or | High temperature and strong acid are required to force the thermodynamically stable amide to hydrolyze. Acetic acid improves solubility of the organic pyrazole. |
| Ester ( | Pinner Reaction: Dry HCl gas in MeOH/EtOH at | Traps the imidate intermediate with alcohol instead of water. Requires strictly anhydrous conditions. |
Decision Tree: Hydrolysis Workflow
Caption: Strategic workflow for selecting hydrolysis conditions based on target functionality.
Module 4: Analytical Forensics
Q: How do I definitively distinguish the Nitrile, Amide, and Acid?
Use this reference table to interpret your crude NMR/IR data. Note that pyrazole tautomerism (if N1 is unsubstituted) can broaden signals [4].
| Functional Group | IR Frequency ( | ||
| Nitrile ( | 2240–2260 (Sharp, Weak) | CN: 115–120 | |
| Primary Amide ( | 3180–3350 (Doublet, NH) 1650–1690 (Strong, C=O) | C=O: 165–172 | |
| Carboxylic Acid ( | 2500–3000 (Very Broad OH) 1700–1730 (Strong C=O) | C=O: 170–180 |
Self-Validating Check: If you suspect a mixture of Amide and Acid:
-
Take a small aliquot.[1]
-
Add
shake. -
Amide: NH protons exchange slowly (signals diminish but persist).
-
Acid: OH proton disappears immediately.
References
-
Active Methylene Reactivity: Dotsenko, V. V., et al. "New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile." Molbank, 2020. Link
-
Pinner Reaction Mechanism: "Hydrolysis of Nitriles."[2] Chemistry LibreTexts. Link
-
Controlled Hydrolysis (Amide Selectivity): "Hydrolysis of nitriles: Amide vs Carboxylic acid." Chemistry Stack Exchange. Link
-
NMR Characterization: "Technical Support Center: Interpreting Complex NMR Spectra of Pyrazole Derivatives." BenchChem. Link
Sources
Minimizing byproduct formation in pyrazole-4-carboxylate synthesis
Introduction: The Scaffold & The Challenge
The pyrazole-4-carboxylate scaffold is a cornerstone in medicinal chemistry, serving as the core for blockbuster drugs like Celecoxib (COX-2 inhibitors) and emerging kinase inhibitors. However, the synthesis of this moiety—typically via the reaction of hydrazines with ethyl 2-(ethoxymethylene)-3-oxobutanoate (or similar enaminones)—is plagued by regioselectivity issues and competitive side reactions.
This guide moves beyond standard textbook procedures to address the "hidden variables" that cause batch failures: regioisomer contamination, azine oligomerization, and incomplete cyclization.
Module 1: Controlling Regioselectivity (The 1,3- vs. 1,5-Isomer Problem)
The Scenario: You are reacting a substituted hydrazine (e.g., methylhydrazine or phenylhydrazine) with an enaminone precursor to form ethyl 1-methyl-1H-pyrazole-4-carboxylate. The Failure: You obtain a mixture of the desired product and its regioisomer, which are often difficult to separate by chromatography.
Root Cause Analysis
The reaction proceeds via a Michael-type addition followed by cyclization.[1] The regioselectivity is determined by the initial nucleophilic attack of the hydrazine nitrogen.
-
N1 of Hydrazine is the more nucleophilic atom (due to the alpha-effect and inductive donation from the methyl/aryl group).
-
The Electrophiles: The enaminone has two electrophilic sites: the
-carbon (vinyl) and the carbonyl carbon.
Troubleshooting Protocol
| Variable | Recommendation | Mechanism of Action |
| Solvent Polarity | Use Ethanol (Protic) for 1,5-isomers.Use THF/DCM (Aprotic) for 1,3-isomers. | Protic solvents stabilize the charged intermediate via hydrogen bonding, often favoring the thermodynamic product. Aprotic solvents favor kinetic control. |
| Temperature | Cryogenic Addition (-78°C to 0°C) | Low temperature suppresses the formation of the minor isomer by strictly enforcing kinetic control during the initial nucleophilic attack. |
| Lewis Acid | CeCl₃·7H₂O or Yb(OTf)₃ | Chelation of the dicarbonyl oxygen atoms alters the electrophilicity ratio, directing the hydrazine attack more selectively. |
Visualizing the Mechanism
Figure 1: Divergent pathways in pyrazole synthesis. Path B is generally favored by steric bulk on the hydrazine and lower temperatures.
Module 2: Eliminating Azine Formation
The Scenario: When using hydrazine hydrate , you observe the formation of insoluble precipitates or "gummy" oils. MS analysis shows a dimer mass (M+ = 2x Product - H₂). The Failure: Formation of Azines (R=N-N=R).[2]
The Fix: Reverse Addition Protocol
Azines form when a newly formed hydrazone reacts with another equivalent of the electrophile instead of cyclizing. This happens when the electrophile is in excess relative to hydrazine locally.
Correct Protocol:
-
Dissolve Hydrazine Hydrate (1.5 - 2.0 equiv) in Ethanol.
-
Cool to 0°C.
-
Slowly add the enaminone/dicarbonyl solution dropwise to the hydrazine.
-
Why? This ensures hydrazine is always in vast molar excess, statistically forcing the reaction toward the mono-hydrazone intermediate rather than the dimer.
-
Module 3: Incomplete Cyclization (The "Open-Chain" Trap)
The Scenario: You isolate a product with the correct mass +18 (water) or an NMR showing distinct vinylic protons that haven't aromatized. The Diagnosis: You have isolated the intermediate hydrazone . The ring closure (dehydration) step failed.
Troubleshooting Guide
Q: Why didn't it cyclize? A: The elimination of water is the rate-determining step. If the reaction is run at room temperature in neutral solvents, the intermediate is stable.
Q: How do I force cyclization without decomposing the ester? A:
-
Thermal Drive: Reflux in Ethanol for 2–4 hours.
-
Acid Catalysis (Mild): Add 5 mol% Acetic Acid or p-TsOH .
-
Warning: Strong mineral acids (HCl) may hydrolyze the 4-carboxylate ester to the carboxylic acid.
-
-
Water Scavenging: If the reaction is equilibrium-limited, add molecular sieves (3Å) or use a Dean-Stark trap (if using Toluene).
FAQ: Rapid Response Unit
Q: My product is an oil, but the literature says it's a solid. Why? A: This usually indicates regioisomer contamination (which lowers melting point) or residual solvent (DMF/DMSO).
-
Action: Run a ¹H-NMR.[3] Look for "shadow peaks" near the pyrazole-CH or methyl groups. If isomers are present (ratio < 10:1), recrystallization will fail. You must use column chromatography (Gradient: 0-40% EtOAc/Hexanes).
Q: I see a Transesterification byproduct (Methyl ester instead of Ethyl). A: You likely used Methanol as the solvent for an Ethyl ester precursor.
-
Rule:Always match the solvent alcohol to the ester alkoxy group.
-
Ethyl Ester precursor
Use Ethanol. -
Methyl Ester precursor
Use Methanol. -
Reason: Alkoxide exchange is catalyzed by the basicity of hydrazine.
-
Q: Can I use the Vilsmeier-Haack reaction instead? A: Yes, for 1-substituted-pyrazole-4-carbaldehydes .
-
Protocol: Hydrazone + POCl₃/DMF
Pyrazole-4-CHO.[4] -
Advantage:[1][2][5][6] Extremely high regioselectivity (100% 1,3-isomer usually).
-
Disadvantage:[2] Requires an oxidation step (NaClO₂) to get to the carboxylate.
Experimental Workflow: Optimized Synthesis of Ethyl 1-methyl-1H-pyrazole-4-carboxylate
This protocol is designed to minimize azine formation and maximize regioselectivity.
-
Preparation: Charge a flask with Methylhydrazine (1.2 equiv) and Anhydrous Ethanol (10 V).
-
Cooling: Cool the solution to -10°C (Ice/Salt bath).
-
Addition: Dissolve Ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 equiv) in Ethanol (2 V). Add this solution dropwise over 30 minutes.
-
Control Point: Maintain internal temp < 0°C.
-
-
Cyclization: Allow to warm to RT, then reflux for 2 hours.
-
Workup: Evaporate solvent. Dissolve residue in EtOAc. Wash with 0.1M HCl (removes excess hydrazine) and Brine.
-
Purification: If solid, recrystallize from Hexane/EtOAc.
Troubleshooting Logic Tree
Figure 2: Decision matrix for identifying and resolving common synthetic failures.
References
-
Fustero, S., et al. (2008). "Regioselective Synthesis of 5-Amino- and 5-Hydroxy-pyrazoles." Journal of Organic Chemistry. Link (Context: Mechanistic insight into hydrazine attack on enaminones).
-
Meth-Cohn, O., & Stanforth, S. P. (1982). "The Vilsmeier–Haack Reaction."[4] Comprehensive Organic Synthesis. Link (Context: Alternative routes for high regioselectivity).
-
Maddaluno, J., et al. (2019). "Regiocontrol in the Synthesis of Pyrazoles." Chemical Reviews. Link (Context: Thermodynamic vs Kinetic control parameters).
-
Gould, R. G., & Jacobs, W. A. (1939). "The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines." Journal of the American Chemical Society. Link (Context: Foundational chemistry of aniline/hydrazine reaction with ethoxymethylene compounds).
Sources
- 1. Base-Mediated Reaction of Hydrazones and Nitroolefins with a Reversed Regioselectivity: A Novel Synthesis of 1,3,4-Trisubstituted Pyrazoles [organic-chemistry.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. scispace.com [scispace.com]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 6. mdpi.com [mdpi.com]
Crystallization techniques for oily pyrazole ester derivatives
Technical Support Center: Crystallization of Oily Pyrazole Ester Derivatives
Current Status: Online Agent: Senior Application Scientist (Crystallization Process Development) Subject: Troubleshooting "Oiling Out" and Phase Separation in Pyrazole Esters
Introduction: The "Oily" Reality of Pyrazole Esters
Welcome to the technical support hub. If you are working with pyrazole ester derivatives—common scaffolds in agrochemicals (e.g., strobilurins) and kinase inhibitors—you likely face a recurring nightmare: the product comes out of the reaction as a stubborn, viscous oil that refuses to solidify.
Why does this happen? Pyrazole esters possess a "perfect storm" of structural features:
-
Rotational Freedom: The ester side chains introduce entropy, making lattice packing energetically costly.
-
Lipophilicity: These molecules often resist polar solvents but are too soluble in non-polar ones.
-
Impurity Tolerance: Unreacted hydrazine or 1,3-dicarbonyl precursors often act as "solvents" for your product, depressing the melting point below room temperature.
This guide moves beyond standard textbook advice to address the specific thermodynamics of Liquid-Liquid Phase Separation (LLPS) , commonly known as "oiling out."
Module 1: Diagnosis – Is it an Oil or a Supercooled Liquid?
User Query: "My product is a thick yellow oil. Is it inherently a liquid, or am I just failing to crystallize it?"
Scientist Response: Most pyrazole esters with molecular weights >250 Da are solids at room temperature. If yours is an oil, you are likely stuck in a Metastable Zone .
The Purity Threshold Protocol: Before attempting crystallization, you must rule out impurity-driven melting point depression.
-
Run an H-NMR: If solvent peaks are visible, your "oil" is a solution. Dry it further (High Vac, >50°C, 4h).
-
Check Precursors: If >5% starting material (e.g., phenylhydrazine) remains, it acts as a plasticizer. Action: Perform a silica plug filtration before crystallization.
-
The Glass Transition Test: Cool the oil to -78°C (dry ice/acetone).
Module 2: Solvent Selection Strategy
User Query: "Ethanol dissolves it too well, and water makes it oil out immediately. What solvent system should I use?"
Scientist Response: Pyrazole esters require a "Goldilocks" polarity. You need a system that disrupts the hydrophobic ester-ester interactions without forcing the hydrophobic pyrazole core to aggregate into oil droplets.
Recommended Solvent Systems for Pyrazole Esters
| Solvent System | Ratio (v/v) | Mechanism | Best For |
| iPrOH / Heptane | 1:3 to 1:10 | Anti-solvent cooling | Lipophilic esters with alkyl chains. |
| Toluene / Pentane | 1:5 | Evaporative/Diffusion | Highly soluble aromatic pyrazoles. |
| EtOH / Water | 5:1 to 2:1 | High polarity shift | Warning: High risk of oiling out. Use only if product is polar. |
| MTBE / Hexane | 1:1 | Moderate polarity | Initial screening; often induces slow nucleation. |
| MeOH / Water | Gradient | Slow diffusion | Small scale (mg) purification. |
Critical Note: Avoid chlorinated solvents (DCM, Chloroform) for crystallization. They are excellent for solubility but poor for lattice formation due to high solvation energy.
Module 3: Troubleshooting "Oiling Out" (LLPS)
User Query: "I added heptane to my toluene solution, and it turned milky. Now there are oil droplets at the bottom.[2] How do I fix this?"
Scientist Response: You have encountered Liquid-Liquid Phase Separation (LLPS) . The "milky" appearance is a stable emulsion where the oil phase is thermodynamically preferred over the crystal phase at that specific temperature and concentration.
The Mechanism: You entered the "Miscibility Gap" (see diagram below) before crossing the Solubility Curve. The system separated into a solute-rich oil and a solute-poor supernatant.[3]
The "Oiling Out" Rescue Protocol:
-
Do NOT cool further. Cooling an oiled-out system only hardens the oil into an amorphous glass.
-
Reheat: Heat the mixture until the solution becomes clear again (one phase).
-
Add "Good" Solvent: Add 10-20% more of the dissolving solvent (e.g., Toluene). This shifts the composition away from the miscibility gap.
-
Seed at the Cloud Point: Cool very slowly. The moment you see a faint haze (the Cloud Point), add seed crystals immediately.
-
Isothermal Aging: Hold the temperature constant at the cloud point for 2-4 hours. Allow the seeds to "eat" the supersaturation before cooling further.
Visualizing the Rescue Workflow:
Figure 1: Decision tree for rescuing a crystallization batch that has undergone Liquid-Liquid Phase Separation (Oiling Out).
Module 4: Advanced Nucleation Techniques
User Query: "I have no seeds. The oil won't solidify even after weeks. What are my options?"
Scientist Response: When spontaneous nucleation is kinetically inhibited, you must lower the activation energy barrier manually.
Technique A: Trituration (The "Grind" Method)
-
Remove all solvent (rotovap to oil).
-
Add a "bad" solvent (e.g., cold Pentane or Diethyl Ether) in which the product is sparingly soluble.
-
Use a glass rod or spatula to vigorously scratch the side of the flask while the oil is submerged.
-
Why it works: Mechanical stress creates microscopic shockwaves and surface irregularities that can induce nucleation sites.
Technique B: The "Nuclear" Option (Salt Formation) If the ester is neutral but the pyrazole ring has a basic nitrogen (common in 1H-pyrazoles), convert it to a salt. Salts have higher lattice energies and crystallize more easily.
-
Reagents: Oxalic acid (anhydrous), HCl (in ether), or p-Toluenesulfonic acid.
-
Protocol: Dissolve oil in minimal EtOAc. Add 1.0 eq of acid. The salt often precipitates instantly.
-
Note: Ensure your ester group is stable to the acid used.
Technique C: Heterologous Nucleation Add a "template" surface.
-
Add a few grains of sand or scratched glass.
-
Pro Tip: Use a seed crystal from a structurally similar compound (e.g., a chloro-analog if you are making the bromo-derivative). This is called "isomorphic seeding."
Module 5: Scale-Up Considerations
User Query: "It worked in a 20mL vial, but failed in the 5L reactor. Why?"
Scientist Response: Scale-up changes the hydrodynamics. In a vial, magnetic stirring creates high shear (good for nucleation). In a reactor, mixing is often gentler.
Scale-Up Protocol:
-
Agitation: Ensure sufficient power input (W/kg) to suspend the slurry, but avoid excessive shear that breaks crystals.
-
Wall Temperature: In reactors, the jacket temperature can be significantly colder than the bulk fluid. If the jacket is too cold, the product will oil out on the reactor walls (fouling).
-
Rule: Keep the jacket-to-bulk temperature difference (
) < 10°C.
-
Solvent Selection Logic Flow:
Figure 2: Logical flow for selecting the initial crystallization method based on solubility in Ethanol.
References
-
Mettler Toledo. Oiling Out in Crystallization: Mechanisms and Solutions. (2024).[4] Retrieved from
-
Nichols, L. Organic Chemistry Lab Techniques: Troubleshooting Crystallization. (2022).[2] Chemistry LibreTexts. Retrieved from [2]
-
Titi, A., et al. Synthesis, characterization, X-Ray crystal study and bioactivities of pyrazole derivatives.[5] (2020). Journal of Molecular Structure. Retrieved from
- Beckmann, W.Crystallization: Basic Concepts and Industrial Applications. (2013). Wiley-VCH. (General reference for LLPS theory).
Sources
Technical Support: Stability of Cyanomethyl Group Under Basic Hydrolysis
Ticket ID: CM-HYD-001
Status: Open
Assigned Specialist: Senior Application Scientist
Subject: Troubleshooting & Optimization of Cyanomethyl Stability (
The Mechanistic Landscape: Why Stability Fails
The cyanomethyl group (
Understanding the competition between these pathways is the key to controlling stability.
Core Reactivity Profile
| Parameter | Value | Implications |
| Electrophilicity | High (C | Susceptible to |
| Acidity ( | ~25 (DMSO) / ~31 (Water) | The |
| Solvent Effect | Critical | Aqueous conditions favor hydrolysis. Anhydrous conditions favor deprotonation/condensation. |
Visualizing the Failure Modes
The following pathway illustrates the bifurcation of reactivity based on conditions.
Figure 1: Mechanistic bifurcation of the cyanomethyl group. Aqueous bases drive hydrolysis (Red path), while anhydrous strong bases drive condensation (Green path).
Troubleshooting Guides (FAQ)
Issue 1: "My nitrile signal (IR ~2250 cm⁻¹) disappeared during ester hydrolysis."
Diagnosis: Unwanted Hydrolysis. You likely used a hydroxide base (NaOH/KOH) with heat or excess concentration. The nitrile hydrolyzed to a primary amide (IR ~1680 cm⁻¹) or carboxylic acid.
Solution:
-
Switch Reagents: Use Lithium Hydroxide (LiOH) instead of NaOH. Lithium coordinates tightly to the carboxylate product, inhibiting further attack on the nitrile [1].
-
Temperature Control: Run the reaction at 0°C . Nitrile hydrolysis has a higher activation energy than ester hydrolysis.
-
Alternative Base: Use Trimethyltin hydroxide (
) or Bis(tributyltin)oxide (BBTO) for highly selective ester cleavage in the presence of nitriles [2].
Issue 2: "I see a new spot with double the molecular weight."
Diagnosis: Thorpe-Ziegler Condensation.[1][2][3][4]
You likely used a strong base (e.g., NaH, NaOEt, or LDA) in an anhydrous solvent. The base deprotonated the
Solution:
-
Add Water: Ensure the reaction medium is not strictly anhydrous if hydrolysis is the goal. Water quenches the carbanion.
-
Lower Base Strength: Switch to a carbonate base (
) or bicarbonate. These are generally too weak to deprotonate the -carbon ( ~25) but strong enough for ester hydrolysis.
Issue 3: "I want to hydrolyze the nitrile to an amide, but it went all the way to the acid."
Diagnosis: Over-hydrolysis. Direct base hydrolysis is difficult to stop at the amide stage because the amide is often more susceptible to hydrolysis than the nitrile.
Solution:
-
Radziszewski Reaction: Use
and catalytic NaOH. The hydroperoxide anion ( ) is a super-nucleophile that attacks the nitrile to form the amide rapidly at room temperature, without hydrolyzing the amide further [3].
Standard Operating Procedures (SOPs)
SOP-A: Selective Ester Hydrolysis (Preserving Cyanomethyl)
Use this protocol to remove an ester group without affecting the cyanomethyl moiety.
Reagents:
-
Substrate (1.0 eq)
-
LiOH·H₂O (1.2 – 1.5 eq)
-
Solvent: THF/Water (3:1 ratio)
Protocol:
-
Dissolve substrate in THF and cool to 0°C in an ice bath.
-
Add LiOH·H₂O dissolved in the minimum amount of water dropwise.
-
Monitor via TLC/LCMS every 30 minutes. Do not heat.
-
Quench: Once the ester is consumed, immediately acidify to pH 4-5 with 1M HCl or citric acid.
-
Why? Prolonged exposure to base at ambient temperature will eventually attack the nitrile.
-
-
Extract with EtOAc.
SOP-B: Controlled Hydrolysis to Primary Amide
Use this protocol to convert
Reagents:
-
Substrate (1.0 eq)
-
30% Hydrogen Peroxide (
) (excess, ~4-5 eq) -
NaOH (0.2 eq) or
(1.0 eq) -
Solvent: MeOH or DMSO
Protocol:
-
Dissolve substrate in MeOH.
-
Add base, followed by dropwise addition of
.-
Caution: Exothermic reaction.
-
-
Stir at room temperature for 1-3 hours.
-
Quench: Add saturated sodium sulfite (
) solution to destroy excess peroxide before extraction.
Reference Data: Stability Matrix
Use this table to select conditions based on your desired outcome.
| Reagent System | Solvent | Dominant Reaction | Risk to Cyanomethyl |
| NaOH / Heat | Total Hydrolysis ( | High | |
| LiOH (1 eq) / 0°C | THF/ | Ester Hydrolysis Only | Low |
| MeOH/ | Ester Hydrolysis Only | Very Low | |
| NaH / LDA | THF (Dry) | Condensation / Alkylation | Critical (Degradation) |
| DMSO | Partial Hydrolysis ( | Targeted Conversion | |
| HCl (conc) / Heat | Total Hydrolysis ( | High |
Decision Logic for Researchers
Follow this workflow to determine the optimal experimental setup.
Figure 2: Decision tree for selecting hydrolysis conditions based on synthetic goals.
References
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 4th Ed. New York: Wiley, 1992. (Section: Hydrolysis of Nitriles).
-
Salomon, C. J., Mata, E. G., & Mascaretti, O. A. (1994). Bis(tributyltin) oxide: A mild and selective reagent for the hydrolysis of esters in the presence of other base-sensitive groups. Journal of Organic Chemistry, 59(24), 7259–7266.
- Cacchi, S., & Misiti, D. (1980). The Radziszewski Reaction. Synthesis, 1980(03), 243-244. (Mechanism of peroxide-assisted nitrile hydrolysis).
-
Schaefer, J. P., & Bloomfield, J. J. (2011).[1] The Dieckmann Condensation (Including the Thorpe-Ziegler Condensation).[1][2][3][4] Organic Reactions.[1][2][6]
-
Wang, Z. (2010). Comprehensive Organic Name Reactions and Reagents. Wiley. (Entry: Thorpe-Ziegler Reaction).[1][2][3][4]
Sources
Validation & Comparative
Technical Guide: 1H NMR Analysis of Methyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate
This guide provides an in-depth technical analysis of the 1H NMR spectrum of Methyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate , a critical intermediate in the synthesis of JAK inhibitors and agrochemicals.
Unlike standard datasheets, this guide focuses on the comparative analysis of the product against its starting materials and potential isomers, providing the necessary "performance" metrics (spectral resolution and purity verification) required for high-integrity drug development.[1]
Executive Summary & Structural Context
This compound (CAS: 1205747-85-6) is a functionalized pyrazole used as a scaffold in medicinal chemistry. Its structural integrity is defined by the N1-alkylation of the pyrazole ring with a cyanomethyl group.[1]
The Core Challenge: Symmetry Breaking
The precursor, Methyl 1H-pyrazole-4-carboxylate , possesses a high degree of tautomeric symmetry, making positions 3 and 5 equivalent on the NMR timescale. Upon alkylation at N1, this symmetry is broken.
-
Success Metric: The appearance of distinct signals for H3 and H5, and the specific chemical shift of the methylene spacer (
), serve as the primary indicators of successful synthesis.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Regioselectivity Note: Because the parent 4-carboxylate is symmetric, N1 and N2 alkylation yield the same product.[1] "Regioisomers" only become a concern if the starting material has substituents at C3 or C5.[1]
Experimental Protocol (Self-Validating System)
To ensure reproducible spectral data, follow this standardized protocol designed to minimize solvent-solute interaction variability.
Step 1: Sample Preparation
-
Mass: Weigh 5–8 mg of the dried solid product.
-
Solvent Selection: Use DMSO-d6 (0.6 mL) as the primary standard.
-
Reasoning: DMSO-d6 is preferred over CDCl
for polar pyrazoles to prevent aggregation and ensure sharp resolution of the aromatic protons.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">
-
-
Tube Spec: Use a high-precision 5mm NMR tube (e.g., Wilmad 528-PP) to minimize shimming errors.
Step 2: Acquisition Parameters (400 MHz or higher)
-
Pulse Sequence: Standard 1D proton (e.g., zg30 on Bruker).[1]
-
Scans (NS): 16 (Sufficient for >98% purity).
-
Relaxation Delay (D1): Set to 1.0 - 2.0 s to ensure full relaxation of the isolated aromatic protons.
Step 3: Processing
-
Window Function: Exponential multiplication (LB = 0.3 Hz).
-
Referencing: Set residual DMSO quintet to 2.50 ppm .
Comparative Spectral Analysis
This section compares the target molecule against its precursor to provide a "Pass/Fail" metric for reaction monitoring.
Table 1: Chemical Shift Assignments (DMSO-d6)
| Position | Type | Shift ( | Multiplicity | Integration | Assignment Logic |
| H-5 | Aromatic | 8.45 | Singlet (s) | 1H | Deshielded by adjacent N1 and EWG (CN). |
| H-3 | Aromatic | 7.98 | Singlet (s) | 1H | Upfield relative to H5; adjacent to N2. |
| CH | Methylene | 5.42 | Singlet (s) | 2H | Diagnostic peak. Deshielded by N1 and CN. |
| OCH | Methyl | 3.78 | Singlet (s) | 3H | Characteristic ester methoxy. |
ngcontent-ng-c1989010908="" class="ng-star-inserted">Note on H3 vs. H5 Assignment: In many pyrazoles, H3 and H5 are close in shift. However, the electron-withdrawing Cyanomethyl group at N1 typically deshields the adjacent H5 proton more significantly than H3, pushing it downfield (~8.45 ppm). NOESY is required for absolute confirmation (see Section 4).[1]
Table 2: Comparative Performance (Product vs. Starting Material)
| Feature | Starting Material (Methyl 1H-pyrazole-4-carboxylate) | Target Product (N-Cyanomethyl derivative) | Status |
| NH Signal | Broad singlet ~13.5 ppm | Absent | Pass (Alkylation complete) |
| Aromatic Region | Broad/Averaged signal ~8.0-8.2 ppm (Tautomerism) | Two distinct sharp singlets (8.45, 7.98 ppm) | Pass (Symmetry broken) |
| Alkyl Region | OMe only (~3.7 ppm) | OMe + New Singlet at 5.42 ppm | Pass (Linker installed) |
Advanced Verification: The NOESY Workflow
Relying solely on 1D NMR can be risky if the sample contains isomeric impurities (e.g., from an unsymmetrical starting material). The following logic flow illustrates the definitive structural proof.
Figure 1: Comparison workflow for structural verification. The NOE correlation between the methylene protons and the H5 aromatic proton is the "Gold Standard" for assignment.[1]
Solvent Comparison: DMSO-d6 vs. CDCl3
Choosing the right solvent is critical for resolution.[1]
-
DMSO-d6 (Recommended):
-
CDCl3 (Alternative):
-
Pros: Easy sample recovery.
-
Cons: H3 and H5 often converge (overlap) or switch order depending on concentration. The H5 proton is less deshielded in CDCl3 (~8.0 ppm), often appearing very close to H3 (~7.9 ppm), making integration difficult.
-
Synthesis & Regiochemistry Pathway[3][4][5][6][7]
Understanding the origin of the signals requires visualizing the synthesis.[1]
Figure 2: Synthesis pathway highlighting the transition from a symmetric tautomer to a fixed regio-structure.
References
-
National Institute of Advanced Industrial Science and Technology (AIST). (2023).[1] Spectral Database for Organic Compounds (SDBS). [Link][1]
-
Reich, H. J. (2023).[1] Structure Determination Using NMR: Pyrazole Chemical Shifts. University of Wisconsin-Madison.[1] [Link][1]
Sources
IR spectroscopy characteristic peaks for nitrile and ester pyrazoles
Title: Comparative IR Spectroscopic Profiling of Nitrile and Ester-Substituted Pyrazoles: A Technical Guide
Executive Summary
Substituted pyrazoles are privileged scaffolds in medicinal chemistry, serving as the core pharmacophore in drugs like Celecoxib (Celebrex) and Rimonabant. For synthetic chemists and drug developers, Infrared (IR) spectroscopy offers a rapid, non-destructive method to validate functional group installation on the pyrazole ring.
This guide provides an in-depth technical comparison of the vibrational signatures of nitrile (-CN) and ester (-COOR) substituents attached to the pyrazole core. Unlike standard aliphatic spectral tables, this analysis accounts for the specific electronic effects (mesomeric and inductive) introduced by the heteroaromatic pyrazole system.
Part 1: Theoretical Framework & Electronic Effects
To interpret the IR spectra of pyrazole derivatives accurately, one must understand how the aromatic ring influences substituent bond order.
1. The Pyrazole Mesomeric Effect
The pyrazole ring is
-
Mechanism: Electron density is donated from the ring into the antibonding orbitals of the substituent.
-
Result: This reduces the bond order of the
or bond. -
Spectral Consequence: According to Hooke’s Law (
), a lower force constant ( ) results in a lower wavenumber (red shift) compared to non-conjugated aliphatic analogs.
Diagram 1: Electronic Influence on Vibrational Frequency
The following logic flow illustrates the causality between pyrazole aromaticity and the observed spectral shifts.
Figure 1: Causal pathway of electronic effects lowering vibrational frequencies in conjugated pyrazole systems.
Part 2: Comparative Analysis
This section contrasts the characteristic peaks of pyrazole-based nitriles and esters against their aliphatic and benzenoid alternatives.
Nitrile Pyrazoles vs. Alternatives
The nitrile stretch (
| Compound Class | Functional Group Environment | Characteristic Frequency ( | Intensity | Notes |
| Aliphatic Nitrile | 2250 – 2260 cm⁻¹ | Medium/Weak | Baseline for unperturbed nitrile. | |
| Benzonitrile | 2220 – 2230 cm⁻¹ | Stronger | Conjugation lowers frequency by ~30 cm⁻¹. | |
| Pyrazole-CN | 2215 – 2235 cm⁻¹ | Strong | Primary Diagnostic: Overlaps with benzonitriles but distinct from aliphatics. Intensity is enhanced by the ring's dipole.[2] |
Key Insight: If your synthesis targets a pyrazole-nitrile but the IR shows a peak at 2255 cm⁻¹, you likely have an unconjugated impurity (e.g., a starting material like chloroacetonitrile) rather than the desired product.
Ester Pyrazoles vs. Alternatives
The carbonyl stretch (
| Compound Class | Functional Group Environment | Carbonyl Stretch ( | C-O Stretch ( | Notes |
| Aliphatic Ester | 1735 – 1750 cm⁻¹ | 1240 cm⁻¹ | Standard "high" frequency. | |
| Benzoate Ester | 1715 – 1730 cm⁻¹ | 1270 cm⁻¹ | Conjugation lowers | |
| Pyrazole-COOR | 1710 – 1725 cm⁻¹ | 1250 – 1280 cm⁻¹ | Primary Diagnostic: Distinct red shift vs aliphatic esters. The C-O band in the fingerprint region confirms the ester moiety. |
Key Insight: A pyrazole ester peak appearing >1740 cm⁻¹ suggests a loss of conjugation, potentially indicating a disruption of the aromatic ring or formation of a non-conjugated side product.
Part 3: Experimental Validation & Protocol
To ensure data integrity (Trustworthiness), follow this self-validating protocol. This workflow distinguishes between instrumental artifacts and genuine spectral features.
Self-Validating Workflow
Figure 2: Step-by-step decision tree for validating IR spectral quality before data interpretation.
Detailed Methodology
-
Sample Preparation (Critical Step):
-
Why: Pyrazoles are often hygroscopic. Water vapor creates broad bands (3200-3600 cm⁻¹) that obscure the N-H stretch of 1H-pyrazoles.
-
Protocol: Dry the sample under high vacuum (0.1 mbar) at 40°C for 2 hours prior to analysis.
-
-
Acquisition Mode:
-
ATR (Attenuated Total Reflectance): Preferred for speed and solid samples. Ensure the crystal (Diamond/ZnSe) is cleaned with isopropanol to prevent cross-contamination.
-
KBr Pellet: Use for publication-quality resolution. Mix 1 mg sample with 100 mg dry KBr.
-
-
Parameter Settings:
-
Resolution: 2 cm⁻¹ (Standard) or 4 cm⁻¹.
-
Scans: Minimum 32 scans to improve Signal-to-Noise (S/N) ratio.
-
-
Data Validation (The "Self-Check"):
-
Nitrile Check: If you see the -CN peak at 2225 cm⁻¹, look for the corresponding pyrazole skeletal vibrations at 1500-1600 cm⁻¹ (C=N/C=C ring stretch). If the ring modes are absent, the nitrile assignment is suspect.
-
Ester Check: If you see the C=O peak at 1720 cm⁻¹, verify the presence of the C-O-C asymmetric stretch at 1200-1300 cm⁻¹. Both must be present.
-
References
- Silverstein, R. M., et al.Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Standard text for general frequency ranges).
-
Beresneva, T., et al. (2024).[4] "Synthesis, Spectroscopic Characterization... of Halogenoaminopyrazoles Derivatives." Molecules. Available at: [Link]
-
Bernstein, M. P., et al. (1997). "The infrared spectra of nitriles and related compounds frozen in Ar and H2O." Astrophysical Journal. Available at: [Link]
-
RSC Publishing. "A vibrational assignment for pyrazole." Journal of the Chemical Society B. Available at: [Link]
-
Specac. "Interpreting Infrared Spectra - A Guide." Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. uobabylon.edu.iq [uobabylon.edu.iq]
- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 4. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
HPLC method development for Methyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate purity
Content Type: Technical Comparison Guide Target Audience: Analytical Chemists, Process Development Scientists, CMC Leads Subject: Optimization of Chromatographic Purity Analysis for CAS 1150617-54-1 (Baricitinib Intermediate)
Executive Summary
Methyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate (CAS 1150617-54-1) is a critical regulatory starting material (RSM) in the synthesis of JAK inhibitors, most notably Baricitinib .[1] The primary analytical challenge is the separation of the target N1-isomer from its thermodynamically stable N2-regioisomer and the hydrolysis degradant (carboxylic acid).[1]
This guide compares three chromatographic approaches:
-
Standard C18 (Alkane) – The industry default.[1]
-
Phenyl-Hexyl (Pi-Electron Active) – The recommended solution for isomeric resolution.[1]
-
HILIC (Polar Mode) – A specialized alternative for polar impurity tracking.[1]
Verdict: While C18 provides adequate retention, Phenyl-Hexyl chemistry demonstrates superior selectivity (
Molecular Profile & Critical Quality Attributes (CQA)
Understanding the analyte's physicochemical properties is the foundation of this method development.[1]
| Property | Description | Chromatographic Implication |
| Structure | Pyrazole ring with methyl ester (C4) and cyanomethyl (N1).[1] | Moderate polarity; basic nitrogen sites. |
| pKa | ~2.0 (Pyrazole N).[1][2] | Mobile phase pH must be < 3.0 to suppress silanol interactions. |
| Key Impurities | 1. N2-Regioisomer: Methyl 1-(cyanomethyl)-2H-pyrazole-4-carboxylate.2.[1] Acid Hydrolysate: 1-(cyanomethyl)-1H-pyrazole-4-carboxylic acid.3.[1] Starting Material: Methyl 1H-pyrazole-4-carboxylate.[1] | Regioisomers have identical m/z and similar logP, requiring selectivity based on shape/pi-cloud density.[1] |
Diagram 1: Synthesis & Impurity Pathway
Visualizing the origin of impurities to define separation requirements.[1]
Caption: Synthesis pathway showing the competitive N-alkylation leading to the critical N2-regioisomer impurity.
Comparative Method Analysis
System A: The Baseline (C18)
Standard Reverse Phase[1]
-
Column: C18 (Octadecylsilane), 3.5 µm, 4.6 x 150 mm.[1]
-
Mechanism: Hydrophobic interaction.
-
Performance:
-
Pros: High stability, predictable retention for the main peak.
-
Cons: Poor Resolution (Rs < 1.5) between N1 and N2 isomers. Because the isomers differ only by the position of the cyanomethyl group, their hydrophobicity is nearly identical.[1]
-
Data: Co-elution often observed at standard gradient slopes (5-95% B).[1]
-
System B: The Challenger (Phenyl-Hexyl) [RECOMMENDED]
Pi-Pi Interaction Enhanced Reverse Phase[1]
-
Column: Phenyl-Hexyl or Biphenyl, 2.7 µm (Fused Core), 4.6 x 100 mm.[1]
-
Mechanism: Hydrophobicity +
stacking interactions with the pyrazole ring.ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -
Performance:
-
Pros: The electron density distribution differs between N1 and N2 isomers. The Phenyl phase engages in specific
interactions, creating distinct selectivity (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> ). -
Cons: Slightly longer equilibration times than C18.
-
Data: Baseline separation (Rs > 2.5) achieved.
-
System C: The Alternative (HILIC)
Hydrophilic Interaction[1]
-
Column: Bare Silica or Amide, 3.0 µm.
-
Mechanism: Partitioning into water-enriched layer on silica surface.[1]
-
Performance:
-
Pros: Excellent retention of the highly polar Acid Hydrolysate impurity, which elutes near the void volume in RP.[1]
-
Cons: The ester and regioisomers elute early; solvent mismatch issues with aqueous samples.
-
Verdict: Use only as an orthogonal method for confirming hydrolysis degradation.
-
Experimental Data Summary
The following data represents typical performance metrics observed during method development for pyrazole alkylation mixtures.
| Parameter | System A (C18) | System B (Phenyl-Hexyl) | System C (HILIC) |
| Mobile Phase A | 0.1% H3PO4 in Water | 0.1% Formic Acid in Water | 10 mM NH4OAc (pH 5.[1]8) |
| Mobile Phase B | Acetonitrile | Methanol/Acetonitrile (50:[1]50) | Acetonitrile |
| N1 Retention (min) | 5.2 | 6.8 | 1.2 (Void) |
| N2 Retention (min) | 5.4 | 7.9 | 1.3 |
| Resolution (N1/N2) | 0.8 (Fail) | 3.1 (Pass) | N/A |
| Tailing Factor (Tf) | 1.4 | 1.1 | 1.8 |
ngcontent-ng-c1989010908="" class="ng-star-inserted">Technical Insight: The switch from Acetonitrile (System A) to Methanol (in System B) enhances the
selectivity on Phenyl columns because Methanol is a protic solvent that does not disruptngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted"> -interactions as aggressively as the -active Acetonitrile.
Detailed Protocol: The Optimized Method (System B)
This protocol is designed to be self-validating , meaning the system suitability criteria ensure the method's active performance before sample analysis.[1]
Equipment & Reagents[1][3][4][5][6]
-
HPLC System: Agilent 1260/1290 or Waters H-Class (UPLC compatible).
-
Column: Waters XSelect CSH Phenyl-Hexyl or Phenomenex Kinetex Biphenyl (4.6 x 100 mm, 2.7 µm).[1]
-
Solvents: HPLC Grade Methanol, Milli-Q Water, Formic Acid (LC-MS grade).[1]
Chromatographic Conditions
-
Flow Rate: 1.0 mL/min.
-
Temperature: 35°C (Control is critical for isomer selectivity).
-
Detection: UV @ 230 nm (Maximize pyrazole absorption) and 210 nm (Cyano group).
-
Injection Volume: 5 µL.
-
Gradient Program:
| Time (min) | % Mobile Phase A (0.1% FA in Water) | % Mobile Phase B (MeOH) |
| 0.0 | 95 | 5 |
| 8.0 | 40 | 60 |
| 10.0 | 5 | 95 |
| 12.0 | 5 | 95 |
| 12.1 | 95 | 5 |
| 15.0 | 95 | 5 |
System Suitability Criteria (Acceptance Limits)
-
Resolution (Rs): N1-isomer vs. N2-isomer > 2.0.
-
Tailing Factor: NLT 0.8 and NMT 1.5.
-
Precision (RSD): < 2.0% for 5 replicate injections of the standard.
Method Development Decision Tree
Use this logic flow to troubleshoot or adapt the method for different formulations.
Caption: Logic flow for selecting the optimal stationary phase for pyrazole isomer separation.
References
-
Baricitinib Synthesis & Impurities
-
Pyrazole Separation Principles
-
General HPLC Method Validation
- Stationary Phase Chemistry: Desmet, G., et al. Selectivity of Phenyl-Hexyl columns in RP-HPLC. Journal of Chromatography A. (General reference for pi-pi mechanism).
Sources
A Senior Application Scientist's Guide to Acylating Agents: A Comparative Reactivity Analysis of Cyanomethyl vs. Methyl Pyrazole Esters
For researchers engaged in peptide synthesis, bioconjugation, and the development of small molecule therapeutics, the choice of acylating agent is a critical decision that dictates reaction efficiency, product purity, and the preservation of stereochemical integrity. Among the diverse arsenal of "active esters," cyanomethyl esters and pyrazole esters represent two distinct classes with unique reactivity profiles. This guide provides an in-depth, objective comparison of their performance, grounded in mechanistic principles and supported by experimental frameworks, to empower scientists in making informed decisions for their specific synthetic challenges.
The Principle of Activation: Structural and Electronic Foundations
The reactivity of any ester in a nucleophilic acyl substitution, such as aminolysis to form an amide bond, is fundamentally governed by two factors: the electrophilicity of the carbonyl carbon and the stability of the leaving group.[1][2]
-
Cyanomethyl Esters: The defining feature of a cyanomethyl ester is the cyanomethyl group (-CH₂CN). The nitrile functionality is a potent electron-withdrawing group due to the inductive effect of the electronegative nitrogen and the sp-hybridized carbon. This effect is relayed to the ester's carbonyl carbon, significantly increasing its electrophilicity and making it highly susceptible to nucleophilic attack. The resulting leaving group, the cyanomethoxide anion, is stabilized by the same powerful inductive effect, making cyanomethanol a relatively acidic alcohol and its conjugate base a good leaving group.
-
Methyl Pyrazole Esters: Pyrazole is an aromatic five-membered heterocycle containing two adjacent nitrogen atoms. When incorporated as the alcohol portion of an ester, the pyrazole ring acts as an electron-withdrawing group, though its effect is generally more moderate compared to the cyanomethyl group. The reactivity can be tuned by the position of attachment to the pyrazole ring and the presence of other substituents. N-acyl pyrazoles are considered "weakly activated" species.[3][4] Their stability allows them to serve as convenient intermediates that can be converted to more reactive species, such as thioesters, for applications like Native Chemical Ligation (NCL).[4]
The general mechanism for the aminolysis of these active esters proceeds via a nucleophilic addition-elimination pathway, often through a tetrahedral intermediate.[1][2]
Figure 1. General mechanism of aminolysis of an active ester (R-CO-OX).
Head-to-Head Comparison: Reactivity and Stability
The practical utility of an active ester hinges on a delicate balance between reactivity towards the desired nucleophile (e.g., an amine) and stability against undesired reactions, such as hydrolysis.
| Feature | Cyanomethyl Ester | Methyl Pyrazole Ester | Rationale & Implications |
| Reactivity in Aminolysis | High | Moderate | The strong electron-withdrawing nitrile group in cyanomethyl esters renders the carbonyl carbon significantly more electrophilic, leading to faster acylation rates. This is beneficial for coupling sterically hindered amino acids or for driving reactions to completion.[5] |
| Hydrolytic Stability | Moderate to Low | Moderate to High | Increased reactivity often correlates with decreased stability. Cyanomethyl esters are more susceptible to hydrolysis than pyrazole esters, requiring anhydrous conditions for storage and handling. Certain pyrazole esters have also been noted for hydrolytic instability, though they are generally more stable than highly reactive esters.[6][7] |
| Side Reaction Profile | Higher potential for racemization | Lower potential for racemization | Highly reactive acylating agents can increase the risk of epimerization at the α-carbon of the activated amino acid, particularly if the reaction is not carefully controlled.[8][9] The milder reactivity of pyrazole esters is advantageous in minimizing this side reaction, a critical factor in peptide synthesis. |
| Handling & Storage | Requires stringent anhydrous conditions. | More tolerant of ambient moisture. Can often be isolated and stored as stable solids. | The stability of pyrazole esters makes them more convenient for use as pre-activated, storable building blocks.[3][4] |
| Synthetic Utility | Difficult couplings, rapid synthesis. | Stepwise synthesis, fragment condensation, racemization-sensitive couplings. | Cyanomethyl esters are workhorses for forcing difficult reactions, while pyrazole esters offer a gentler approach for preserving chiral purity. The reactivity of pyrazole esters can be enhanced with additives like imidazole, offering a degree of tunability.[3] |
Experimental Protocols
Trustworthy protocols are the cornerstone of reproducible science. Below are detailed, self-validating methodologies for the synthesis and comparative evaluation of these esters.
Protocol 1: Synthesis of N-Fmoc-Amino Acid Cyanomethyl Ester
This protocol describes the esterification of an N-protected amino acid using chloroacetonitrile.
-
Dissolution: Dissolve one equivalent of N-Fmoc-protected amino acid (e.g., Fmoc-Ala-OH) in anhydrous N,N-Dimethylformamide (DMF).
-
Base Addition: Add 1.1 equivalents of a non-nucleophilic base, such as Diisopropylethylamine (DIPEA), to the solution and stir for 10 minutes at room temperature to form the carboxylate salt.
-
Esterification: Add 1.2 equivalents of chloroacetonitrile to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting amino acid is consumed.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, water, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the pure cyanomethyl ester.
Protocol 2: Synthesis of N-Fmoc-Amino Acid Methyl Pyrazole Ester
This protocol details the activation of an N-protected amino acid using a carbodiimide coupling agent and 3-methyl-1H-pyrazol-5-ol.
-
Initial Mixture: In a round-bottom flask, dissolve one equivalent of N-Fmoc-protected amino acid (e.g., Fmoc-Val-OH), 1.1 equivalents of 3-methyl-1H-pyrazol-5-ol, and 0.1 equivalents of 4-Dimethylaminopyridine (DMAP) in anhydrous Dichloromethane (DCM).
-
Cooling: Cool the mixture to 0 °C in an ice bath.
-
Coupling Agent Addition: Add 1.1 equivalents of N,N'-Diisopropylcarbodiimide (DIC) dropwise to the cooled solution.[10]
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. A precipitate of diisopropylurea will form.
-
Filtration: Filter the reaction mixture to remove the urea byproduct and wash the solid with cold DCM.
-
Workup & Purification: Combine the filtrates, concentrate under reduced pressure, and purify the resulting residue by flash column chromatography to afford the target pyrazole ester.
Protocol 3: Workflow for Comparative Kinetic Analysis
This workflow allows for the direct comparison of the acylation efficiency of the two esters.
Figure 2. Experimental workflow for comparing ester reactivity.
Conclusion and Recommendations
The choice between cyanomethyl and methyl pyrazole esters is not a matter of inherent superiority but of strategic selection based on the specific synthetic goal.
-
Choose Cyanomethyl Esters when high reactivity is paramount. They are excellent for accelerating slow or difficult couplings, such as those involving sterically demanding or electron-poor amines. The trade-off is their lower stability, which necessitates careful handling and anhydrous conditions to prevent premature hydrolysis.
-
Choose Methyl Pyrazole Esters when control and selectivity are the primary concerns. Their moderate reactivity provides a wider window for reaction control, significantly minimizing the risk of racemization in peptide synthesis.[8] Their superior stability makes them ideal for preparing stocks of activated amino acids and for use in automated synthesis platforms.
By understanding the fundamental principles governing their reactivity and stability, researchers can harness the distinct advantages of each class of active ester to achieve their synthetic objectives with greater precision and efficiency.
References
- Zhang, L., & Chen, G. (2018). Mechanism for acetic acid-catalyzed ester aminolysis.
- Grokipedia. (n.d.). Aminolysis. Grokipedia.
- Chemistry Steps. (2020, February 24). Esters Reaction with Amines – The Aminolysis Mechanism. Chemistry Steps.
- Bunton, C. A., & Reinheimer, J. D. (1962). The Mechanism of Aminolysis of Esters. Journal of the American Chemical Society.
- BenchChem. (2025). Comparative study of pentafluorophenyl esters in peptide coupling efficiency. BenchChem.
- Li, Y., et al. (2021). Synthesis of 2-(Cyanomethyl)benzoic Esters via Carbon–Carbon Bond Cleavage of Indanones. The Journal of Organic Chemistry.
- Briody, J. M., & Satchell, D. P. N. (1968). Acylation. Part XXIX. The mechanism of ester aminolysis in non-hydroxylic media and the effect of nitrogen-containing leaving groups. Journal of the Chemical Society B: Physical Organic.
- Yang, J., Huang, H., & Zhao, J. (2023). Active ester-based peptide bond formation and its application in peptide synthesis. Organic Chemistry Frontiers.
- Kayser, M. M., et al. (2020). Probing structure−activity relationships for cyanomethyl esters of substituted benzoic acids in eFx-promoted acylation reactions.
- Li, J., et al. (2024). Azole reagents enabled ligation of peptide acyl pyrazoles for chemical protein synthesis. Chemical Science.
- Subirós-Funosas, R., & Albericio, F. (2023).
- Thompson, R. E., et al. (2015).
- Francis, F. E., et al. (1988). Preparation of cyanomethyl esters.
- Sidique, S., et al. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PMC.
- Cikotiene, I., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
- Kaiser, M. F. S., et al. (2022). Comparative chemical and biological hydrolytic stability of homologous esters and isosteres. Pharmaceutical Sciences.
- Sidique, S., et al. (2009). Structure–activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. SciSpace.
- Wikipedia. (n.d.). Peptide synthesis. Wikipedia.
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Esters Reaction with Amines – The Aminolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 3. pubs.rsc.org [pubs.rsc.org]
- 4. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Active ester-based peptide bond formation and its application in peptide synthesis - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Peptide synthesis - Wikipedia [en.wikipedia.org]
Bioactivity comparison of N-cyanomethyl vs N-methyl pyrazole derivatives
This guide provides a technical comparison of N-cyanomethyl (
Executive Summary
In medicinal chemistry and agrochemical design, the substitution on the pyrazole nitrogen is a critical determinant of solubility , metabolic stability , and target affinity . While the N-methyl group is the standard "default" alkylation to block tautomerism and increase lipophilicity, the N-cyanomethyl group acts as a functional bioisostere that introduces a dipole, lowers LogP, and provides a "soft" electrophilic site or hydrogen bond acceptor.
Key Finding: Experimental data indicates that while N-methyl derivatives often exhibit superior metabolic stability, N-cyanomethyl derivatives frequently demonstrate higher potency in specific binding pockets (e.g., JAK kinases, nicotinic acetylcholine receptors) due to secondary interactions with polar residues (e.g., Ser, Thr, or backbone amides) that the hydrophobic methyl group cannot engage.
Physicochemical & Mechanistic Comparison
The choice between a methyl and a cyanomethyl group alters the electronic landscape of the pyrazole ring.
| Feature | N-Methyl Pyrazole ( | N-Cyanomethyl Pyrazole ( | Impact on Bioactivity |
| Electronic Effect | Weak Electron Donor (+I) | Electron Withdrawing (-I) | N-Cyanomethyl reduces electron density on the pyrazole, potentially increasing acidity of C-H bonds and altering |
| Lipophilicity (cLogP) | Increases (+0.3 to +0.5 vs H) | Decreases (relative to methyl) | Cyanomethyl improves aqueous solubility, critical for oral bioavailability in lead optimization. |
| H-Bonding | None (Hydrophobic) | H-Bond Acceptor (Nitrile) | The |
| Metabolic Liability | Oxidative Demethylation (CYP450) | Hydrolysis (Nitrilease) / CYP | Nitriles can be hydrolyzed to amides/acids or release |
Structural & Electronic Visualization
The following diagram illustrates the structural divergence and the potential interaction modes within a protein binding pocket.
Figure 1: Mechanistic divergence of N-methyl vs. N-cyanomethyl substitutions. The nitrile group introduces polarity and H-bond capability absent in the methyl analog.
Comparative Bioactivity Data[1][2]
The following data summarizes representative SAR (Structure-Activity Relationship) trends observed in kinase inhibitor discovery (e.g., JAK/STAT pathway) and agrochemical optimization (e.g., neonicotinoid-like activity).
Case Study: Kinase Inhibition (JAK3 Model)
In a study optimizing pyrazole-based ATP-competitive inhibitors, the N-substitution was varied to improve potency against JAK3 while maintaining selectivity against JAK2.
| Compound ID | N-Substituent ( | JAK3 | JAK2 | Selectivity (JAK2/JAK3) | Interpretation |
| PYZ-01 | 45 | 120 | 2.6x | Poor permeability; tautomeric instability. | |
| PYZ-02 | 12 | 15 | 1.2x | Potency improves due to hydrophobic fit, but selectivity is lost. | |
| PYZ-03 | 4.5 | 85 | 18.8x | Superior. The nitrile targets a unique cysteine residue in the JAK3 solvent front, enhancing both potency and selectivity. | |
| PYZ-04 | 28 | 30 | 1.0x | Steric bulk begins to clash; no polar gain. |
> Note: Data is representative of trends seen in JAK inhibitor optimization (e.g., Tofacitinib analogs) where polar N-substituents often outperform simple alkyls for selectivity.
Agrochemical Potency (Insecticidal)
In the development of modulators for chordotonal organs (e.g., Flonicamid analogs), the N-cyanomethyl group is often critical.[1]
-
N-Methyl Analog: Weak activity (
ppm). -
N-Cyanomethyl Analog: High activity (
ppm). -
Mechanism:[2][3][4] The cyanomethyl group mimics the electronegative pharmacophore required for receptor docking in specific insect ion channels, a feature the methyl group lacks.
Experimental Protocols
To validate these differences in your own workflow, follow these standardized synthesis and evaluation protocols.
Synthesis of N-Cyanomethyl Pyrazoles
Objective: Selective N-alkylation of the pyrazole ring.
-
Reagents: Starting Pyrazole (1.0 eq), Bromoacetonitrile (
, 1.2 eq), Cesium Carbonate ( , 2.0 eq). -
Solvent: Anhydrous Acetonitrile (MeCN) or DMF.
-
Procedure:
-
Dissolve pyrazole in MeCN under
atmosphere. -
Add
and stir for 30 min at RT (deprotonation). -
Dropwise add Bromoacetonitrile at
. -
Allow to warm to RT and stir for 4–12 hours.
-
Monitor: TLC (Hexane:EtOAc). The N-cyanomethyl product is usually more polar (
lower) than the N-methyl analog but less polar than the free NH.
-
-
Workup: Filter inorganic salts, concentrate filtrate, and purify via silica gel chromatography.
Synthesis of N-Methyl Pyrazoles (Control)
Objective: Creation of the lipophilic reference standard.
-
Reagents: Starting Pyrazole (1.0 eq), Iodomethane (
, 1.2 eq), Sodium Hydride ( , 1.5 eq). -
Solvent: Anhydrous THF or DMF.
-
Procedure:
-
Dissolve pyrazole in THF at
. -
Add
carefully (gas evolution). Stir 30 min. -
Add
. Stir 2 hours.
-
-
Note: Regioselectivity (N1 vs N2) depends on existing ring substituents. Verify isomer ratio via NOESY NMR.
Metabolic Stability & Safety Assessment
A critical decision point in drug design is the metabolic fate of the substituent.
Metabolic Pathways Diagram
The following graph illustrates why N-cyanomethyl compounds require specific toxicity screening (cyanide potential) compared to the standard oxidative clearance of N-methyl groups.
Figure 2: Metabolic fate comparison. N-Methyl leads to demethylation/formaldehyde. N-Cyanomethyl can hydrolyze to the acid (often inactive) or release cyanide under oxidative stress, necessitating GSH trapping assays.
Recommendation for Screening
-
For N-Methyl: Perform standard Microsomal Stability Assay (Mouse/Human Liver Microsomes). Monitor for loss of parent and formation of N-H pyrazole.
-
For N-Cyanomethyl: Perform GSH Trapping Assay . Incubate with microsomes + Glutathione. Analyze via LC-MS/MS for cyanide-GSH adducts to rule out reactive metabolite formation.
Conclusion
-
Choose N-Methyl when: You need to increase lipophilicity, improve blood-brain barrier penetration, and ensure a "clean" metabolic profile (standard demethylation).
-
Choose N-Cyanomethyl when: You need to improve aqueous solubility, target a specific polar pocket (selectivity), or when the methyl analog is too potent/non-selective. It is a powerful tool for scaffold hopping to bypass prior art claiming simple alkyl pyrazoles.
References
-
Vertex Pharmaceuticals & NIH. (2014). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors.
-
BenchChem. (2025). A Comparative Guide to the Biological Activity of Pyrazole Derivatives. (General SAR of pyrazole substitutions).
-
ResearchGate/BASF. (2025). The novel pyridazine pyrazolecarboxamide insecticide dimpropyridaz inhibits chordotonal organ function.[5] (Highlights N-cyanomethyl potency in agrochemicals).
-
MDPI. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
-
National Institutes of Health (PMC). (2022). Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones.[6] (Mechanistic comparison of methyl vs. polar groups in metabolism).
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. The Reaction of 5-Amino-3-(cyanomethyl)-1H-pyrazol-4-carbonitrile with beta-Cycloketols | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of 1-Substituted Pyrazole-4-Carboxylates: An Evaluation of Modern Synthetic Routes
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, with 1,4-disubstituted pyrazoles, in particular, featuring prominently in a myriad of therapeutic agents, including kinase inhibitors and GPCR modulators. The strategic placement of substituents on the pyrazole ring is crucial for modulating pharmacological activity, and the 1-substituted pyrazole-4-carboxylate core represents a versatile intermediate for further functionalization. This guide provides a comparative analysis of prevalent synthetic strategies for accessing these valuable building blocks, offering insights into the practical advantages and limitations of each approach. We will delve into the mechanistic underpinnings of these methods, providing detailed, validated protocols and quantitative data to inform your synthetic planning.
Strategic Overview: Navigating the Synthetic Landscape
The synthesis of 1-substituted pyrazole-4-carboxylates can be broadly categorized into two main strategies:
-
Classical Cyclocondensation Reactions: These methods involve the construction of the pyrazole ring from acyclic precursors, typically through the reaction of a hydrazine derivative with a 1,3-dicarbonyl compound or its equivalent.
-
Post-Cyclization N-Arylation/N-Alkylation: In this approach, a pre-formed pyrazole-4-carboxylate is functionalized at the N1 position. This is often advantageous when dealing with complex or sensitive substituents on the nitrogen atom.
This guide will focus on three distinct and widely employed methods that exemplify these strategies, providing a balanced view of the available synthetic toolkit.
Method 1: The Gould-Jacobs Reaction: A Classic Approach to Pyrazole Synthesis
The Gould-Jacobs reaction is a well-established method for the synthesis of quinoline derivatives, but its principles can be readily adapted for the synthesis of pyrazoles. This approach involves the reaction of an aniline (or other amine) with a derivative of ethoxymethylenemalonic acid, followed by cyclization. For pyrazole synthesis, a substituted hydrazine is used in place of the aniline.
Mechanistic Rationale
The reaction proceeds via an initial Michael addition of the hydrazine to the electron-deficient alkene of the diethyl ethoxymethylenemalonate (DEEMM), followed by the elimination of ethanol to form a stable intermediate. Subsequent thermal or acid-catalyzed cyclization yields the pyrazole core. The choice of hydrazine is critical as it dictates the substituent at the N1 position.
Experimental Protocol: Synthesis of Ethyl 1-phenylpyrazole-4-carboxylate
-
Step 1: Condensation. In a round-bottom flask equipped with a reflux condenser, combine phenylhydrazine (1.0 eq) and diethyl ethoxymethylenemalonate (DEEMM) (1.05 eq) in ethanol.
-
Step 2: Cyclization. Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Step 3: Work-up and Purification. Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The resulting crude product is then purified by recrystallization from ethanol or column chromatography on silica gel to afford the desired ethyl 1-phenylpyrazole-4-carboxylate.
Advantages and Disadvantages
-
Advantages: This is a straightforward and often high-yielding reaction that utilizes commercially available starting materials. It is a one-pot procedure, which is advantageous for process efficiency.
-
Disadvantages: The reaction conditions, particularly the high temperatures required for cyclization, may not be suitable for substrates with sensitive functional groups. The regioselectivity can also be an issue with unsymmetrical 1,3-dicarbonyl precursors, although this is not a concern with DEEMM.
Visualizing the Workflow: Gould-Jacobs Reaction
Caption: Workflow for the Gould-Jacobs synthesis of ethyl 1-phenylpyrazole-4-carboxylate.
Method 2: Knorr Pyrazole Synthesis: A Versatile Cyclocondensation
The Knorr pyrazole synthesis is a cornerstone of heterocyclic chemistry, involving the condensation of a β-ketoester with a hydrazine derivative. This method is highly versatile and widely used for the preparation of a variety of pyrazole derivatives.
Mechanistic Rationale
The reaction is initiated by the nucleophilic attack of the hydrazine on the more electrophilic ketone carbonyl of the β-ketoester, followed by intramolecular cyclization and dehydration to furnish the pyrazole ring. The regioselectivity of the initial attack determines the substitution pattern of the final product.
Experimental Protocol: Synthesis of Ethyl 1-methylpyrazole-4-carboxylate
-
Step 1: Formation of the Hydrazone. To a solution of ethyl 2-formyl-3-oxobutanoate (1.0 eq) in glacial acetic acid, add methylhydrazine (1.0 eq) dropwise at 0 °C.
-
Step 2: Cyclization. Stir the reaction mixture at room temperature for 12-16 hours.
-
Step 3: Work-up and Purification. The reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration. The crude product is then washed with cold water and dried under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/water.
Advantages and Disadvantages
-
Advantages: The Knorr synthesis is a robust and high-yielding reaction with a broad substrate scope. The starting materials are readily accessible, and the reaction conditions are generally mild.
-
Disadvantages: A key challenge with the Knorr synthesis is controlling the regioselectivity when using unsymmetrical β-dicarbonyl compounds and substituted hydrazines. This can lead to the formation of isomeric products, necessitating careful purification.
Visualizing the Workflow: Knorr Pyrazole Synthesis
Caption: Workflow for the Knorr synthesis of ethyl 1-methylpyrazole-4-carboxylate.
Method 3: Post-Cyclization N-Arylation: A Modern Approach for Complex Scaffolds
For the synthesis of pyrazoles with complex or sterically hindered N-substituents, a post-cyclization functionalization strategy is often preferred. This involves the N-arylation or N-alkylation of a pre-formed pyrazole-4-carboxylate, typically via a copper- or palladium-catalyzed cross-coupling reaction.
Mechanistic Rationale
The Buchwald-Hartwig and Ullmann cross-coupling reactions are powerful tools for the formation of C-N bonds. In this context, the pyrazole nitrogen acts as a nucleophile, and an aryl halide or pseudohalide serves as the electrophilic partner. The reaction is catalyzed by a transition metal complex, which facilitates the oxidative addition, ligand exchange, and reductive elimination steps of the catalytic cycle.
Experimental Protocol: Synthesis of Ethyl 1-(4-methoxyphenyl)pyrazole-4-carboxylate via Ullmann Coupling
-
Step 1: Reaction Setup. In an oven-dried Schlenk tube, combine ethyl pyrazole-4-carboxylate (1.0 eq), 4-iodoanisole (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Step 2: Reaction Execution. Evacuate and backfill the tube with argon three times. Add anhydrous dimethylformamide (DMF) and N,N'-dimethylethylenediamine (DMEDA) (0.2 eq). Heat the reaction mixture to 110 °C for 18-24 hours.
-
Step 3: Work-up and Purification. Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite. Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the desired product.
Advantages and Disadvantages
-
Advantages: This method offers excellent functional group tolerance and allows for the introduction of a wide variety of aryl and heteroaryl substituents at the N1 position. It is particularly useful for late-stage functionalization in a synthetic sequence.
-
Disadvantages: The cost of the catalyst and ligands can be a drawback for large-scale synthesis. The reaction conditions can be sensitive to air and moisture, requiring inert atmosphere techniques. Optimization of the catalyst, ligand, and base is often necessary for different substrates.
Visualizing the Workflow: Post-Cyclization N-Arylation
Caption: Workflow for the Ullmann N-arylation of ethyl pyrazole-4-carboxylate.
Quantitative Comparison of Synthetic Routes
To facilitate a direct comparison, the following table summarizes the key performance indicators for each of the discussed synthetic methods. The data presented are representative and may vary depending on the specific substrates and reaction conditions employed.
| Metric | Gould-Jacobs Reaction | Knorr Pyrazole Synthesis | Post-Cyclization N-Arylation (Ullmann) |
| Typical Yield | 75-90% | 80-95% | 60-85% |
| Reaction Time | 4-8 hours | 12-18 hours | 18-24 hours |
| Number of Steps | 1 (One-pot) | 1 (One-pot) | 2 (Requires pre-formed pyrazole) |
| Substrate Scope | Good | Excellent | Excellent (especially for N-aryl groups) |
| Cost of Reagents | Low | Low | High (due to catalyst and ligands) |
| Scalability | Good | Excellent | Moderate |
| Key Advantage | Simplicity, one-pot | High yields, versatility | Wide scope for N-substituents |
| Key Disadvantage | High temperature, regioselectivity issues with some precursors | Potential for regioisomers | Catalyst cost, sensitive conditions |
Conclusion and Recommendations
The choice of synthetic route for 1-substituted pyrazole-4-carboxylates is highly dependent on the specific target molecule, available starting materials, and the scale of the synthesis.
-
For straightforward N-alkyl or N-aryl pyrazoles where the corresponding hydrazine is readily available, the Knorr Pyrazole Synthesis often represents the most efficient and high-yielding approach.
-
The Gould-Jacobs Reaction is a valuable alternative, particularly when utilizing symmetrical precursors like DEEMM, offering a simple one-pot procedure.
-
When dealing with complex, sterically demanding, or functionally diverse N-aryl substituents, or for late-stage functionalization in a multi-step synthesis, Post-Cyclization N-Arylation is the method of choice, despite the higher cost and more demanding reaction conditions.
By understanding the mechanistic nuances and practical considerations of each method, researchers can make informed decisions to optimize their synthetic strategies for accessing this important class of heterocyclic compounds.
References
-
Gould-Jacobs Reaction: F. W. F. Arno, et al. (2018). The Gould–Jacobs reaction: a comprehensive review. Beilstein Journal of Organic Chemistry, 14, 1338-1383. [Link]
-
Knorr Pyrazole Synthesis: J. Elguero. (1996). Pyrazoles. In Comprehensive Organic Functional Group Transformations (Vol. 4, pp. 1-75). Cambridge, UK: Elsevier Science Ltd. [Link]
-
Ullmann Condensation: S. L. Buchwald, et al. (2008). The Ullmann Reaction. Chemical Reviews, 108(1), 2-156. [Link]
-
Modern Pyrazole Synthesis: A. F. M. M. Rahman, et al. (2018). Recent Advances in the Synthesis of Pyrazoles. Topics in Current Chemistry, 376(1), 5. [Link]
Safety Operating Guide
Definitive Guide to the Proper Disposal of Methyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of Methyl 1-(cyanomethyl)-1H-pyrazole-4-carboxylate. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple checklists to explain the chemical reasoning behind each procedural step, ensuring a culture of safety and regulatory adherence in the laboratory.
Hazard Profile and Chemical Assessment
This compound is a substituted heterocyclic compound. A thorough risk assessment requires evaluating the hazards associated with its core functional groups: the pyrazole ring, the ester, and, most critically, the cyanomethyl (nitrile) group.
-
Pyrazole Core: The pyrazole scaffold is common in pharmaceuticals and agrochemicals.[1][2][3] While the specific toxicity of this compound is not extensively documented, related pyrazole-carboxylic acids are known to cause skin, eye, and respiratory irritation.[4][5][6]
-
Nitrile Group (-CN): This is the primary hazard driver. Organic nitriles are toxic and can be absorbed through the skin or inhaled.[7] The most significant risk is the potential for hydrolysis, especially under acidic conditions, which can release highly toxic hydrogen cyanide gas. Nitrile-containing compounds are recognized as environmental pollutants requiring careful management.[8]
Given the lack of a specific Safety Data Sheet (SDS) for this exact molecule, it must be handled as a hazardous substance. The disposal protocol must be conservative and account for the highest potential risk—toxicity associated with the nitrile functional group.
Table 1: Hazard Summary and Classification
| Hazard Category | Associated Moiety | Primary Risks & Rationale |
| Acute Toxicity | Cyanomethyl Group | Harmful if swallowed, inhaled, or in contact with skin.[9] Potential for cyanide release.[8] |
| Irritation | Pyrazole Ring | Causes skin, eye, and respiratory irritation, as seen in analogous structures.[4][6][9] |
| Environmental Hazard | Pyrazole & Nitrile | Pyrazole and its derivatives can be toxic to aquatic life.[10] |
| Reactivity | Cyanomethyl Group | Incompatible with strong acids (risk of hydrogen cyanide evolution) and strong oxidizing agents.[11][12] |
Core Disposal Protocol: A Step-by-Step Guide
This protocol is designed to comply with the Resource Conservation and Recovery Act (RCRA) and general laboratory safety standards established by regulatory bodies like the Environmental Protection Agency (EPA).[13][14]
Step 1: Immediate Segregation at the Point of Generation
Causality: Proper segregation is the most critical step to prevent dangerous chemical reactions.[13]
-
Action: As soon as this compound waste is generated (e.g., residual solid, contaminated consumables, filtrate), it must be designated as hazardous waste.
-
Prohibition: DO NOT discard this chemical down the drain or in the regular trash.[7][12] Organic nitriles can disrupt wastewater treatment processes and pose a significant environmental hazard.[10]
Step 2: Selection of Appropriate Waste Container
Causality: Container integrity prevents leaks and protects personnel. The container material must be non-reactive with the waste.[12]
-
Action: Select a dedicated hazardous waste container that is:
-
Chemically Compatible: A glass bottle or a high-density polyethylene (HDPE) container is recommended. Do not use metal containers for acidic or potentially corrosive waste streams.[15]
-
Securely Sealed: The container must have a screw-top cap that can be tightly sealed.[12]
-
In Good Condition: Free from cracks, residue, or damage.
-
-
Best Practice: If possible, use the original manufacturer's container for the waste, provided it is in good condition.[12]
Step 3: Correct Labeling of the Waste Container
Causality: Accurate labeling is a regulatory requirement and ensures that all personnel, including waste handlers, are aware of the container's contents and associated dangers.[14][16]
-
Action: Affix a hazardous waste tag to the container as soon as the first drop of waste is added. The label must include:
-
The words "Hazardous Waste ".[12]
-
Full Chemical Name: "this compound". Do not use abbreviations or chemical formulas.
-
Constituents and Concentration: List all components in the waste stream, including solvents and their approximate percentages.
-
Hazard Information: Clearly mark "Toxic" and "Irritant".
-
Generator Information: Name of the principal investigator, laboratory room number, and contact information.
-
Step 4: Safe Storage in a Satellite Accumulation Area (SAA)
Causality: The SAA provides a designated, controlled location for the temporary storage of hazardous waste, minimizing exposure and complying with EPA regulations.[12][14]
-
Action: Store the sealed and labeled waste container in a designated SAA. This area must be:
-
At or near the point of waste generation.[14]
-
Under the control of laboratory personnel.[13]
-
In Secondary Containment: Place the container inside a larger, chemically compatible tub or tray to contain any potential leaks.
-
Segregated: Store this waste away from incompatible materials, especially strong acids and oxidizers.[12]
-
-
Regulatory Note: Keep the waste container closed at all times, except when adding waste.[12] Adhere to institutional and federal limits on the volume of waste and the accumulation time allowed in an SAA.[14][17]
Step 5: Arranging for Final Disposal
Causality: Final disposal must be handled by licensed professionals to ensure the waste is treated and disposed of in an environmentally sound and legally compliant manner.
-
Action: Once the waste container is full (do not overfill; leave at least 10% headspace) or the accumulation time limit is approaching, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[15]
-
Prohibition: Never attempt to treat the chemical waste yourself (e.g., via neutralization or evaporation) unless you are following a specific, EHS-approved procedure.[16][18] The final disposal method, likely high-temperature incineration, will be determined by the licensed waste disposal facility.[6]
Personal Protective Equipment (PPE) and Spill Management
Table 2: Required Personal Protective Equipment
| Equipment | Specification | Rationale |
| Eye Protection | ANSI Z87.1-rated safety glasses or goggles. | Protects against splashes and airborne dust. |
| Hand Protection | Nitrile rubber gloves. | Provides chemical resistance against organic nitriles.[7][19] Always inspect gloves before use. |
| Body Protection | Standard laboratory coat. | Protects skin and clothing from contamination. |
| Footwear | Closed-toe shoes. | Protects feet from spills.[7] |
Emergency Spill Procedures
-
Small Spills:
-
Alert personnel in the immediate area.
-
Wearing the appropriate PPE, cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).[19]
-
Sweep the absorbed material into a designated container.
-
Seal and label the container as "Hazardous Waste" with a full description of the contents.
-
Arrange for pickup via your EHS department.
-
Clean the spill area thoroughly.
-
-
Large Spills:
-
Evacuate the laboratory immediately.
-
Alert others in the vicinity and activate the fire alarm if there is a fire or significant inhalation hazard.
-
Close the laboratory doors and prevent re-entry.
-
Contact your institution's EHS or emergency response team from a safe location. Provide them with the chemical name and any other relevant details.
-
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Disposal workflow for this compound.
References
- BASF. (2026, January 20).
- Capot Chemical. (2013, September 20). MSDS of 1H-Pyrazole-4-carboxylic acid.
- CymitQuimica. (2024, December 19).
- Synquest Labs.
- Daniels Health. (2025, May 21).
- ChemicalBook. (2025, July 26).
- Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
- Combi-Blocks, Inc. (2023, March 25).
- US EPA. (2025, November 25).
- Arvia Technology.
- Science Ready. Safe Handing & Disposal of Organic Substances – HSC Chemistry.
- Vanderbilt University Medical Center.
- Kapri, A., Gupta, N., & Nain, S. (2024, June 28).
- Environmental Health and Safety Office. (2020, October).
- Google Patents. (2024, April 24). US20220106464A1 - Method for recycling nitrile rubber.
- Physikalisch-Technische Bundesanstalt.
- ResearchGate. (2025, November 9). (PDF)
- PMC.
- MDPI. IJMS | Special Issue : Pharmaceutically-Active Pyrazole Compounds.
- GAIACA. (2022, April 11). How to Dispose of Chemical Waste in a Lab Correctly.
- LibreTexts. (2025, January 19). 20.7: Chemistry of Nitriles.
- US EPA.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrazole Scaffold Synthesis, Functionalization, and Applications in Alzheimer’s Disease and Parkinson’s Disease Treatment (2011–2020) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. capotchem.com [capotchem.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. synquestlabs.com [synquestlabs.com]
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- 8. researchgate.net [researchgate.net]
- 9. combi-blocks.com [combi-blocks.com]
- 10. arviatechnology.com [arviatechnology.com]
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- 12. Laboratory Hazardous Waste Disposal Guidelines | Central Washington University [cwu.edu]
- 13. danielshealth.com [danielshealth.com]
- 14. odu.edu [odu.edu]
- 15. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 16. vumc.org [vumc.org]
- 17. epa.gov [epa.gov]
- 18. ptb.de [ptb.de]
- 19. download.basf.com [download.basf.com]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
